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  • Product: 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
  • CAS: 1248969-30-3

Core Science & Biosynthesis

Foundational

In-depth Analysis of 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: A Compound with Limited Publicly Available Mechanistic Data

A comprehensive search of available scientific literature and chemical databases reveals a significant gap in the understanding of the specific mechanism of action for 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive search of available scientific literature and chemical databases reveals a significant gap in the understanding of the specific mechanism of action for 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid in biological systems. While the chemical structure is defined and the compound is cataloged, detailed studies elucidating its biological targets, the signaling pathways it modulates, and its specific enzyme interactions are not present in the public domain.

The available information primarily consists of its chemical identity, including its CAS number (1248969-30-3) and EC number (989-057-9).[1] Research related to the broader class of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives is more common, with a focus on their synthesis and potential as precursors for various pharmaceuticals.[2][3][4] These studies often highlight the versatility of the 2-pyridone scaffold in medicinal chemistry.

Derivatives of 2-oxo-1,2-dihydropyridine-3-carboxylic acid have been investigated for a range of biological activities, offering some speculative insight into the potential areas of interest for the specific ethyl-substituted compound. For instance, various derivatives have been synthesized and evaluated for their antimicrobial, cytotoxic, and anticancer properties.[2][5][6][7][8] Some have shown activity against cancer cell lines such as MDA-MB-231 (breast cancer) and HCT-15 (colon cancer).[5][6][8]

Furthermore, the dihydropyridine core is a well-known pharmacophore. For example, some dihydropyridine derivatives have been investigated as tyrosine kinase inhibitors, targeting receptors like VEGF-R2 and PDGF-Rβ, which are crucial in cancer progression.[9] Others have been designed as dual inhibitors of EGFR and HER-2.[10] However, it is crucial to emphasize that these findings pertain to related but structurally distinct molecules, and one cannot directly extrapolate these mechanisms to 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid without specific experimental validation.

The current body of evidence does not provide the necessary data to construct an in-depth technical guide on the mechanism of action of 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid as requested. Further research, including target identification studies, enzymatic assays, and cellular pathway analysis, would be required to elucidate its biological function. Without such studies, any discussion of its mechanism of action would be purely speculative and would not meet the standards of scientific integrity required for a technical whitepaper aimed at researchers and drug development professionals.

References

  • 5-ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid — Chemical Substance Information.
  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC.
  • Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives - R Discovery.
  • Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives - ResearchGate.
  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives - PMC.
  • An In-depth Technical Guide on the Chemical Properties of Ethyl 5-Cyano-2-oxo-1,2-dihydropyridine-3-carboxylate - Benchchem.
  • dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2 ... - PubMed.
  • 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PubMed.
  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives - Semantic Scholar.
  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC.

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Abstract This technical guide provides a comprehensive framework for the spectroscopic characterization and structural elucidation of 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. The 2-pyridone scaffold is a priv...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization and structural elucidation of 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. The 2-pyridone scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous biologically active compounds.[1][2][3] Therefore, unambiguous confirmation of its derivatives is paramount for researchers, scientists, and drug development professionals. This document outlines the theoretical and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. By integrating data from these orthogonal techniques, this guide establishes a self-validating system for confirming the molecular structure, providing field-proven insights into experimental design and data interpretation.

Molecular Structure and Analytical Strategy

The target molecule, 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 1248969-30-3)[4], possesses a unique combination of functional groups that yield a rich spectroscopic signature:

  • A 2-Pyridone Ring: A cyclic amide within a conjugated system.

  • A Carboxylic Acid: A source of exchangeable protons and characteristic carbonyl and hydroxyl vibrations.

  • An Ethyl Substituent: Providing distinct aliphatic signals.

  • Vinyl Protons: Protons on the heterocyclic ring.

Our analytical strategy is to leverage a multi-technique approach to create a comprehensive and validated structural profile. Each technique provides a unique piece of the puzzle, and their combined data provide an unequivocal structural confirmation.

Spectroscopic_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Spectroscopic Analysis cluster_validation Phase 3: Validation Prep Sample Preparation (Purity >95%) NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Prep->NMR IR IR Spectroscopy (FTIR-ATR) Prep->IR MS Mass Spectrometry (ESI-TOF) Prep->MS UV UV-Vis Spectroscopy Prep->UV Integration Integrated Data Analysis NMR->Integration IR->Integration MS->Integration UV->Integration Confirmation Unambiguous Structural Confirmation Integration->Confirmation

A generalized workflow for the spectroscopic characterization of a novel chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation, providing a detailed map of the hydrogen and carbon framework of the molecule.

Expertise-Driven Experimental Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is the solvent of choice for this molecule. Its high polarity effectively solubilizes the carboxylic acid and the polar pyridone ring. Crucially, it allows for the observation of exchangeable protons (from the -COOH and -NH groups), which would be lost in solvents like D₂O or CD₃OD.[5][6]

  • Acquisition: Acquire ¹H, ¹³C, and DEPT-135 spectra on a 400 MHz (or higher) spectrometer at room temperature.

  • Referencing: Reference the spectra to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).[5]

Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum is expected to show five distinct signals:

Predicted Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Comparative Insights
> 12.0Broad Singlet1H-COOHThe carboxylic acid proton is highly deshielded due to the electronegative oxygen atoms and hydrogen bonding. Its signal is typically very broad. Similar compounds show this resonance well above 11 ppm.[7][8][9]
~11.5Broad Singlet1H-NHThe amide proton of the 2-pyridone ring is also exchangeable and often appears as a broad singlet.
~8.0 - 8.2Singlet (or narrow d)1HH-4This vinyl proton is adjacent to the electron-withdrawing carboxylic acid group, shifting it downfield.
~7.6 - 7.8Singlet (or narrow d)1HH-6This vinyl proton is adjacent to the ring nitrogen and the carbonyl group, also resulting in a downfield shift.
~2.5 - 2.7Quartet (q)2H-CH₂-CH₃The methylene protons are adjacent to three methyl protons, resulting in a quartet (n+1 rule). The chemical shift is typical for an ethyl group attached to an sp² carbon.
~1.1 - 1.3Triplet (t)3H-CH₂-CH₃The methyl protons are adjacent to two methylene protons, resulting in a triplet. This is a classic signature for an ethyl group.
Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum is predicted to display all 8 unique carbon atoms.

Predicted Shift (δ, ppm)AssignmentRationale & Comparative Insights
~170C OOHThe carboxylic acid carbonyl carbon is highly deshielded and appears significantly downfield. In related structures, these carbons are observed in the 163-174 ppm range.[5][8]
~165C =O (C-2)The amide carbonyl of the pyridone ring is also strongly deshielded.
~145-150C-6This sp² carbon is adjacent to the ring nitrogen, leading to a downfield shift.
~135-140C-4This sp² carbon is deshielded by the adjacent carboxylic acid group.
~120-125C-5The carbon bearing the ethyl group.
~110-115C-3The carbon bearing the carboxylic acid group.
~20-25-C H₂-CH₃The methylene carbon of the ethyl group.
~12-15-CH₂-C H₃The terminal methyl carbon, appearing in the typical upfield aliphatic region.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.

Self-Validating Experimental Protocol
  • Technique: Attenuated Total Reflectance (ATR) is used for this solid sample, requiring minimal preparation and ensuring high-quality, reproducible data.

  • Data Acquisition: A background spectrum of the clean ATR crystal is recorded. A small amount of the solid sample is then pressed firmly onto the crystal.

  • Spectrum Collection: The spectrum is recorded, typically by co-adding 16 or 32 scans over a range of 4000–600 cm⁻¹.

Predicted IR Spectrum and Interpretation

The IR spectrum provides a distinct fingerprint confirming the presence of the carboxylic acid and pyridone moieties.

Wavenumber (cm⁻¹)Intensity & ShapeAssignmentRationale & Authoritative Grounding
3300–2500Strong, Very BroadO-H Stretch (Carboxylic)This exceptionally broad absorption is the hallmark of a hydrogen-bonded carboxylic acid dimer and is one of the most diagnostically useful features in an IR spectrum.[11][12]
~3100Medium, BroadN-H StretchThe stretch from the pyridone ring amide.
2980–2850MediumC-H Stretch (Aliphatic)These peaks arise from the symmetric and asymmetric stretching of the C-H bonds in the ethyl group.
~1710Strong, SharpC=O Stretch (Carboxylic)The carbonyl stretch of the carboxylic acid is expected to be very strong and sharp. For saturated acids, this peak typically appears between 1730 and 1700 cm⁻¹.[12]
~1660Strong, SharpC=O Stretch (Amide)The pyridone carbonyl (an amide) appears at a slightly lower frequency due to resonance. Related 2-oxo-pyridine derivatives show characteristic carbonyl bands at ν 1723 and 1660 cm⁻¹.[2]
1600–1450Medium-StrongC=C & C=N StretchesVibrations from the conjugated ring system.
1320–1210StrongC-O StretchThis peak is associated with the C-O single bond of the carboxylic acid group and is often coupled with the O-H bend.[12]
~900Medium, BroadO-H Bend (Out-of-Plane)The out-of-plane bend of the hydroxyl group in the carboxylic acid dimer is another characteristic, broad peak that is diagnostically useful.[12]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.

Optimized Experimental Protocol
  • Ionization: Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique suitable for polar, non-volatile molecules like this one, minimizing premature fragmentation.

  • Analysis: A high-resolution mass spectrometer (e.g., Time-of-Flight, TOF) is used to obtain an accurate mass measurement, which is critical for confirming the elemental composition.

  • Mode: Spectra are acquired in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize information.

Predicted Mass Spectrum and Interpretation
  • Molecular Formula: C₈H₉NO₃

  • Exact Mass: 167.05824

  • Predicted Ions:

    • Positive Mode: An intense peak at m/z 168.0655 for [M+H]⁺.

    • Negative Mode: An intense peak at m/z 166.0509 for [M-H]⁻.

  • Logical Fragmentation Pathways:

    • Loss of CO₂ (Decarboxylation): A fragment at m/z 124.0706 ([M+H - CO₂]⁺).

    • Loss of the Carboxyl Group: A fragment at m/z 122.0599 ([M+H - HCOOH]⁺).

    • Loss of the Ethyl Group: A fragment at m/z 138.0393 ([M+H - C₂H₅]⁺).

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule.

Standard Experimental Protocol
  • Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ M) of the compound in a UV-grade solvent such as ethanol or methanol.[13][14]

  • Measurement: Record the absorbance spectrum from 200 to 400 nm using a matched quartz cuvette containing the pure solvent as a reference.

Predicted UV-Vis Spectrum and Interpretation

The 2-pyridone ring is the primary chromophore. Based on data for related derivatives, the spectrum is expected to show strong absorption bands resulting from π → π* transitions. Low-energy absorption bands for 2-pyridone derivatives are typically observed in the region of 287–340 nm.[13][15] A maximum absorption wavelength (λmax) is therefore predicted around 310-330 nm .

Integrated Analysis and Conclusion

The true power of this characterization lies in the integration of all spectroscopic data.

  • MS confirms the exact mass and elemental formula (C₈H₉NO₃).

  • IR confirms the presence of the essential functional groups: a hydrogen-bonded carboxylic acid (broad O-H, C=O at ~1710 cm⁻¹), a cyclic amide (C=O at ~1660 cm⁻¹), and aliphatic C-H bonds.

  • NMR puts the pieces together: ¹³C NMR confirms the presence of 8 unique carbons (including two carbonyls, four sp² ring carbons, and two aliphatic carbons), while ¹H NMR reveals the connectivity, showing the characteristic patterns of an ethyl group and protons on a substituted pyridine ring, along with the acidic protons.

  • UV-Vis validates the presence of the expected conjugated 2-pyridone system.

Together, these self-validating techniques provide an unambiguous and definitive structural confirmation of 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, meeting the rigorous standards required for research and development in the chemical and pharmaceutical sciences.

References

  • Danyliuk, O., et al. (2023). Derivatives of 2-Pyridone Exhibiting Hot-Exciton TADF for Sky-Blue and White OLEDs. ACS Applied Materials & Interfaces.
  • Danyliuk, O., et al. (2023). Derivatives of 2-Pyridone Exhibiting Hot-Exciton TADF for Sky-Blue and White OLEDs. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). UV-Vis spectra of pyridone 9 at different pH values. Available at: [Link]

  • Lee, S., et al. (2024). New Yellow Azo Pyridone Derivatives with Enhanced Thermal Stability for Color Filters in Image Sensors. MDPI. Available at: [Link]

  • Aksenov, N.A., et al. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. R Discovery. Available at: [Link]

  • Rojas-Lima, S., et al. (2023). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Semantic Scholar. Available at: [Link]

  • Al-Warhi, T., et al. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. Available at: [Link]

  • Al-Abdullah, E.S., et al. (2025). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. National Center for Biotechnology Information. Available at: [Link]

  • Abumalki, F.A., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. National Center for Biotechnology Information. Available at: [Link]

  • Jasinskaitė, E., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. Available at: [Link]

  • Aksenov, N.A., et al. (2025). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. ResearchGate. Available at: [Link]

  • Aksenov, N.A., et al. (n.d.). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid.... Available at: [Link]

  • Prabhakar, P.S., et al. (2024). Supplementary Information Aqueous solution of biogenic carboxylic acids.... Royal Society of Chemistry. Available at: [Link]

  • Smith, B.C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

Sources

Foundational

Pharmacokinetic Profiling of 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid Derivatives: A Comprehensive Guide to ADME Optimization

Executive Summary & Rationale In modern medicinal chemistry, the 1,2-dihydropyridine (or 2-pyridone) scaffold is recognized as a privileged pharmacophore, frequently deployed as a bioisostere for amides and phenols to en...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In modern medicinal chemistry, the 1,2-dihydropyridine (or 2-pyridone) scaffold is recognized as a privileged pharmacophore, frequently deployed as a bioisostere for amides and phenols to enhance physicochemical properties and target engagement[1]. Specifically, 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS: 1248969-30-3)[2] serves as a highly versatile building block for lead optimization.

The rationale for utilizing this specific scaffold is rooted in its unique structural dynamics. The 2-oxo group provides critical hydrogen bond acceptor and donor capabilities, while the 3-carboxylic acid moiety ensures strong electrostatic interactions with target proteins (such as viral polymerases or kinases)[3]. However, optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of these derivatives requires precise tuning. The 5-ethyl substitution introduces lipophilicity that improves passive membrane permeability but simultaneously creates a liability for cytochrome P450 (CYP)-mediated aliphatic hydroxylation. This technical guide details the rigorous, self-validating pharmacokinetic (PK) workflows required to evaluate and optimize this scaffold for clinical progression.

Structure-Metabolism Relationships (SMR)

When profiling 2-pyridone-3-carboxylic acid derivatives, the interplay between the C5-alkyl chain and the N1/C3 positions dictates the molecule's metabolic fate.

  • Permeability vs. Efflux: The 2-pyridone core generally exhibits favorable permeability, and strategic substitutions can effectively shift compounds from Biopharmaceutical Classification System (BCS) class IV to class II[4]. However, the 3-carboxylic acid is ionized at physiological pH, which can limit blood-brain barrier (BBB) penetration and make the compound a substrate for efflux transporters like P-glycoprotein (P-gp).

  • Metabolic Clearance: Extending the C5 position from a hydrogen or methyl to an ethyl group increases the partition coefficient (LogP). While this aids in absorption, it often correlates with higher intrinsic clearance ( CLint​ ) in liver microsomes due to increased affinity for CYP3A4 and CYP2C9 active sites.

Quantitative ADME Data Summary

To illustrate the SMR, Table 1 summarizes the comparative in vitro and in vivo PK parameters of the 5-ethyl derivative against its structural analogs, demonstrating how minor scaffold tweaks impact the overall PK profile.

Compound ScaffoldCaco-2 Papp​ (A-B) ( 10−6 cm/s)Efflux Ratio (B-A / A-B)HLM CLint​ (µL/min/mg)Rat IV Clearance (mL/min/kg)Rat PO Bioavailability (F%)
Unsubstituted Core2.14.5< 105.215%
5-Methyl Derivative8.42.12518.438%
5-Ethyl Derivative 14.2 1.8 45 32.1 41%

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that no PK data should be trusted without internal validation. The following protocols incorporate self-validating mechanisms to ensure absolute data integrity.

Protocol A: Bidirectional Caco-2 Permeability Assay
  • Causality: We utilize bidirectional (Apical-to-Basolateral and Basolateral-to-Apical) transport because the 3-carboxylic acid moiety often triggers active efflux mechanisms. Calculating the Efflux Ratio (ER) is critical to predicting intestinal absorption.

  • Step-by-Step Methodology:

    • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm² (this validates monolayer integrity).

    • Dosing Solutions: Prepare 10 µM of the 5-ethyl-2-pyridone derivative in HBSS buffer (pH 7.4). Include 1% DMSO to maintain solubility.

    • Self-Validation Controls: Run Propranolol (high permeability control) and Atenolol (low permeability control) in parallel. Run Digoxin to validate P-gp efflux activity.

    • Incubation & Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes. Replace with fresh pre-warmed buffer.

    • Quantification: Analyze samples via LC-MS/MS. Calculate Papp​ and ER. An ER > 2.0 indicates significant efflux liability.

Protocol B: Liver Microsomal Stability Assay (HLM/RLM)
  • Causality: To quantify Phase I metabolic intrinsic clearance ( CLint​ ) and identify if the 5-ethyl group is acting as a metabolic soft spot.

  • Step-by-Step Methodology:

    • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.

    • Compound Addition: Spike the derivative to a final concentration of 1 µM.

    • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

    • Self-Validation Controls: Use Verapamil as a high-clearance positive control (ensures microsomes are enzymatically active) and Warfarin as a low-clearance negative control.

    • Quenching: At 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). This instantly precipitates proteins and halts the reaction.

    • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and calculate CLint​ .

Protocol C: In Vivo Rat Pharmacokinetic Study
  • Causality: In vitro data often underpredicts in vivo clearance if extrahepatic metabolism (e.g., renal excretion of the unchanged carboxylic acid) is involved. A crossover IV/PO study provides the definitive PK profile.

  • Step-by-Step Methodology:

    • Formulation: Prepare Intravenous (IV) dose at 1 mg/kg in 5% DMSO / 10% Solutol / 85% Saline. Prepare Per Os (PO) dose at 10 mg/kg in 0.5% Methylcellulose.

    • Dosing & Sampling: Administer to jugular vein-cannulated Sprague-Dawley rats (n=3 per route). Collect blood samples via the cannula at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

    • Plasma Extraction: Centrifuge blood at 4°C to isolate plasma. Extract analytes using protein precipitation (3 volumes of Acetonitrile containing internal standard).

    • Data Analysis: Quantify via LC-MS/MS. Use Non-Compartmental Analysis (NCA) to calculate AUC, CL , Vss​ , and Bioavailability ( F% ).

Visualizing the Pharmacokinetic Landscape

To effectively navigate the lead optimization of 5-ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, we must map both the screening workflow and the primary metabolic pathways.

PK_Workflow Start Compound Synthesis: 5-Ethyl-2-pyridone Core InVitro In Vitro ADME (Caco-2, Microsomes) Start->InVitro Screen Bioanalysis LC-MS/MS Method Validation InVitro->Bioanalysis Lead Selection InVivo In Vivo PK (Rat/Dog) IV & PO Dosing Bioanalysis->InVivo Quantify Data PK Parameter Calculation (CL, Vd, F%) InVivo->Data Analyze

Fig 1. Iterative ADME optimization workflow for 2-pyridone derivatives.

Metabolism Parent 5-Ethyl-2-oxo-1,2-dihydropyridine -3-carboxylic acid CYP Hepatic CYP450 (CYP3A4 / CYP2C9) Parent->CYP Phase I Met2 Phase II Conjugation (N-Glucuronidation) Parent->Met2 Phase II Met1 Aliphatic Hydroxylation (5-Hydroxyethyl derivative) CYP->Met1 Excretion Renal / Biliary Excretion Met1->Excretion Met2->Excretion

Fig 2. Hepatic clearance and metabolic pathways of the 5-ethyl-2-pyridone scaffold.

Conclusion

The 5-ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold offers a highly tunable platform for drug discovery[1]. By systematically profiling its permeability, metabolic stability, and in vivo clearance using self-validating protocols, researchers can successfully navigate its inherent liabilities—such as the efflux potential of the carboxylic acid and the CYP-mediated oxidation of the ethyl group—to generate highly potent, orally bioavailable drug candidates[4].

References

  • Chemical Substance Information: 5-ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. NextSDS.[2] URL:[Link]

  • Kulén, M., et al. "Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors." MedChemComm, Royal Society of Chemistry, 2019.[4] URL:[Link]

  • Edamana, et al. "Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines." RSC Advances, Royal Society of Chemistry, 2017.[1] URL:[Link]

  • "Design, Synthesis, and Antihepatitis B Virus Activities of Novel 2-Pyridone Derivatives." Journal of Medicinal Chemistry, ACS Publications, 2009.[3] URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Preclinical Safety and Toxicity Assessment of 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Path from Synthesis to Safety The class of 2-oxo-1,2-dihydropyridine-3-carboxylic acids represents a versatile scaffold in medicina...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Path from Synthesis to Safety

The class of 2-oxo-1,2-dihydropyridine-3-carboxylic acids represents a versatile scaffold in medicinal chemistry, recognized as a key intermediate in the synthesis of various biologically active molecules.[1][2] Derivatives have been investigated for a range of activities, including potential use as antineoplastic agents and cardiotonics.[3][4] The subject of this guide, 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS No: 1248969-30-3), fits within this promising chemical space.

However, a thorough review of publicly accessible scientific literature and regulatory databases reveals a significant gap: while preliminary hazard data exists from chemical suppliers, comprehensive in vivo safety and toxicity studies for this specific molecule have not been published. This is a common scenario for novel chemical entities.

This guide, therefore, serves a dual purpose. First, it presents the current, limited state of knowledge on the hazards of 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. Second, and more critically, it provides a comprehensive, expert-driven roadmap for its systematic preclinical safety and toxicity evaluation. As a Senior Application Scientist, the objective is not merely to list protocols, but to provide the strategic rationale behind them—to construct a self-validating framework for generating the robust data required for any future drug development program.

Part 1: Current State of Knowledge & Initial Hazard Identification

The initial characterization of a novel compound begins with an assessment of its inherent hazards, typically available through supplier Safety Data Sheets (SDS) and consolidated in chemical databases. This information is derived from submissions to regulatory bodies under frameworks like the Classification, Labelling and Packaging (CLP) Regulation.

For 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, the notified hazard classifications provide a foundational, albeit incomplete, safety profile.[5]

Table 1: Summary of Notified Hazard Classifications

Hazard ClassCategoryCodeStatementSource
Skin Irritation2H315Causes skin irritation[5]
Serious Eye Damage/Eye Irritation2AH319Causes serious eye irritation[5]
Specific Target Organ Toxicity (Single Exposure)3H336May cause drowsiness or dizziness[5]

Expert Insights:

These classifications dictate immediate handling protocols in a laboratory setting. The designation as a skin and eye irritant (H315, H319) mandates the use of appropriate Personal Protective Equipment (PPE), including gloves and safety glasses, to prevent direct contact.[6] The STOT SE 3 classification (H336) suggests potential central nervous system (CNS) effects upon single, high-level exposure, necessitating handling in well-ventilated areas or fume hoods to avoid inhalation.[6]

While crucial for occupational safety, these data points are insufficient for evaluating the compound's potential as a therapeutic agent. They do not provide information on toxicity following repeated dosing, genetic toxicity, or effects on other organ systems at therapeutically relevant concentrations. Therefore, a structured, multi-tiered evaluation is required.

Part 2: A Strategic Roadmap for Preclinical Safety Evaluation

The preclinical safety assessment of a new chemical entity (NCE) is not a single experiment but a phased, logical progression of studies designed to build a comprehensive risk profile. The workflow is designed to move from broad, acute assessments to more specific, long-term investigations, with decision gates at each stage.

Preclinical_Toxicity_Workflow Ames Genotoxicity: Ames Test (In Vitro) MLA Genotoxicity: Mouse Lymphoma Assay (In Vitro) AcuteOral Acute Oral Toxicity (Rodent) (LD50 / Dose Range Finding) Dose28 28-Day Repeated Dose Toxicity (Rodent) AcuteOral->Dose28 Dose90 90-Day Repeated Dose Toxicity (Rodent & Non-Rodent) Dose28->Dose90 SafetyPharm Safety Pharmacology Core Battery (CNS, CV, Respiratory) Carcinogenicity Carcinogenicity Studies (Long-Term) Start New Chemical Entity (5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid) Start->Ames

Caption: Phased approach to preclinical toxicity evaluation.

Part 3: Core Methodologies for Toxicity Profiling

This section details the protocols for foundational safety studies. The methodologies are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data quality and regulatory acceptance.

Acute Oral Toxicity Assessment

Causality & Rationale: This is often the first in vivo study performed. Its purpose is to determine the intrinsic acute toxicity of the compound after a single oral dose and to identify the dose range for subsequent repeated-dose studies. The data generated includes the LD50 (Lethal Dose, 50%) or an acute toxic class, which helps classify the substance and informs on potential target organs of toxicity in cases of acute overdose.

Experimental Protocol (Adapted from OECD Guideline 423: Acute Toxic Class Method)

  • Animal Model: Healthy, young adult nulliparous and non-pregnant female rats (e.g., Sprague-Dawley strain), typically 8-12 weeks old. A single sex is used to minimize variability.

  • Housing: Animals are housed in standard conditions (22 ± 3 °C, 30-70% humidity, 12h light/dark cycle) with ad libitum access to standard rodent chow and water. Acclimatize animals for at least 5 days prior to dosing.

  • Dose Formulation: Prepare the test substance in a suitable vehicle (e.g., corn oil, 0.5% carboxymethylcellulose). The concentration should be adjusted to deliver the required dose in a volume that is appropriate for the animal's weight (e.g., 5-10 mL/kg).

  • Dosing Procedure (Stepwise):

    • Step 1: Dose a group of 3 animals at a starting dose (e.g., 300 mg/kg, selected based on any existing data or in silico predictions).

    • Step 2 (Decision Logic):

      • If 2-3 animals die: Re-test at a lower dose (e.g., 50 mg/kg).

      • If 0-1 animals die: Re-test another group of 3 animals at a higher dose (e.g., 2000 mg/kg).

      • If mortality patterns are inconclusive: Continue with intermediate doses (e.g., 300 mg/kg) until a clear outcome is obtained.

  • Observations:

    • Clinical Signs: Observe animals closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days. Record all signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic effects like salivation, and CNS effects like tremors or convulsions).

    • Body Weight: Record individual animal weights just prior to dosing and at least weekly thereafter.

  • Pathology: At the end of the 14-day observation period, all surviving animals are euthanized. Perform a gross necropsy on all animals (including those that died during the study) and examine for any abnormalities.

Genotoxicity Assessment: Bacterial Reverse Mutation Test (Ames Test)

Causality & Rationale: This in vitro test is a critical screening tool to assess the mutagenic potential of a compound—its ability to cause mutations in the DNA of an organism. A positive result is a significant red flag, as genotoxic compounds are often carcinogenic. The assay uses several strains of bacteria (e.g., Salmonella typhimurium, Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test measures the ability of the compound to cause a reverse mutation, allowing the bacteria to grow in an amino acid-deficient medium.

Experimental Protocol (Adapted from OECD Guideline 471)

  • Bacterial Strains: Use a set of standard tester strains, including those that detect frameshift mutations (e.g., S. typhimurium TA1537, TA98) and base-pair substitutions (e.g., S. typhimurium TA1535, TA100; E. coli WP2 uvrA).

  • Metabolic Activation (S9 Fraction):

    • Rationale: Many chemicals are not mutagenic themselves but are converted to mutagens by metabolic enzymes in the liver.

    • Procedure: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction), which is a liver homogenate from rats pre-treated with an enzyme inducer like Aroclor 1254 or a phenobarbital/β-naphthoflavone combination.

  • Assay Procedure (Plate Incorporation Method):

    • Prepare a mixture containing the test compound at several concentrations, the bacterial tester strain, and either S9 mix or a buffer.

    • Add this mixture to a molten top agar solution.

    • Pour the mixture onto the surface of a minimal glucose agar plate (lacking the specific amino acid).

    • Incubate the plates at 37°C for 48-72 hours.

  • Controls:

    • Negative (Vehicle) Control: Test substance solvent only.

    • Positive Control: A known mutagen for each strain, both with and without S9 activation (e.g., sodium azide for TA1535 without S9; 2-aminoanthracene for TA100 with S9).

  • Data Analysis:

    • Count the number of revertant colonies (colonies that have undergone reverse mutation and are now able to grow) on each plate.

    • A positive result is defined as a concentration-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations that is at least double the background (vehicle control) count.

Ames_Test_Workflow cluster_withS9 With Metabolic Activation (+S9) cluster_withoutS9 Without Metabolic Activation (-S9) A1 Mix: Test Compound + Bacteria + S9 Fraction A2 Add to Top Agar A1->A2 A3 Plate on Minimal Medium A2->A3 A4 Incubate (37°C, 48-72h) A3->A4 A5 Count Revertant Colonies A4->A5 Result Compare colony counts to controls (Positive if ≥ 2x vehicle count) A5->Result B1 Mix: Test Compound + Bacteria + Buffer B2 Add to Top Agar B1->B2 B3 Plate on Minimal Medium B2->B3 B4 Incubate (37°C, 48-72h) B3->B4 B5 Count Revertant Colonies B4->B5 B5->Result Start Test Compound (5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid) Start->A1 Start->B1

Caption: Workflow for the bacterial reverse mutation (Ames) test.

Part 4: Conclusion: Building a Foundation for Clinical Translation

For a novel compound such as 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, the journey from a promising chemical structure to a potential therapeutic agent is contingent upon a rigorous and systematic evaluation of its safety profile. The existing hazard classifications provide essential guidance for safe handling but represent only the first step.

The true scientific endeavor lies in executing a well-designed preclinical toxicology program as outlined in this guide. By progressing through acute toxicity, genotoxicity, repeated-dose studies, and safety pharmacology, researchers can build a comprehensive understanding of the compound's risk profile. This tiered, data-driven approach is fundamental to identifying potential liabilities, establishing a safe dose for first-in-human studies, and ultimately fulfilling the ethical and regulatory requirements for drug development. The methodologies described herein provide the authoritative framework for generating this critical data package.

References

  • 5-ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid — Chemical Substance Information.Google Cloud.
  • Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives.R Discovery.
  • SAFETY DATA SHEET - Fisher Scientific.Fisher Scientific.
  • An In-depth Technical Guide on the Chemical Properties of Ethyl 5-Cyano-2-oxo-1,2-dihydropyridine-3-carboxylate.Benchchem.
  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives.PMC.
  • Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives.ResearchGate.

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Foundational

A Technical Guide to the Preliminary Investigation of 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid as a Putative Kinase Inhibitor

Abstract Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1][2][3] This has made them a primary...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1][2][3] This has made them a primary focus for therapeutic development. The 2-oxo-1,2-dihydropyridine scaffold is a recognized pharmacophore present in various biologically active molecules.[4][5][6][7] This technical guide outlines a comprehensive, multi-pronged strategy for the preliminary investigation of a novel compound, 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, as a potential kinase inhibitor. We present a logical, field-proven workflow that begins with in silico prediction to identify likely kinase targets, progresses to in vitro biochemical assays to validate inhibitory activity and determine potency, and culminates in cell-based assays to assess cellular target engagement and phenotypic effects. This guide is intended for researchers, scientists, and drug development professionals, providing detailed, self-validating protocols and the scientific rationale behind each experimental choice, thereby offering a robust framework for the early-stage evaluation of novel small-molecule kinase inhibitor candidates.

Introduction to the Investigation

The Kinase Superfamily: A Critical Drug Target Class

The human genome encodes over 500 kinases, collectively known as the kinome.[3] These enzymes catalyze the transfer of a phosphate group from ATP to specific substrates, a process known as phosphorylation.[2] This reversible modification acts as a molecular switch, controlling protein activity, localization, and stability. Consequently, kinases are integral to signal transduction pathways that govern cell growth, differentiation, metabolism, and apoptosis.[2] Given their central role in cellular signaling, aberrant kinase activity is a frequent driver of oncogenesis and other pathologies, making them one of the most important target classes for modern drug discovery.[1][3]

The 2-Oxo-1,2-dihydropyridine Scaffold in Medicinal Chemistry

The 2-oxo-1,2-dihydropyridine core is a privileged scaffold in medicinal chemistry, known to be a precursor for various biologically active compounds.[4][5][6][7] Its utility stems from its rigid structure and the presence of hydrogen bond donors and acceptors, which facilitate interactions with biological targets. Derivatives of this scaffold have been explored for a range of therapeutic applications, highlighting its potential as a starting point for drug design.[4][6]

Rationale for Investigation: Structural Parallels to Known Kinase Inhibitors

The impetus for investigating 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid stems from its structural similarity to key pharmacophoric elements found in established kinase inhibitors. For instance, the substituted pyridone ring can be conceptually compared to the core structures of compounds like Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor.[8] Sunitinib features a similar heterocyclic core that engages in critical hydrogen bonding within the ATP-binding pocket of kinases.[8] This structural analogy provides a compelling, albeit hypothetical, basis for postulating that 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid may also possess the ability to interact with the ATP-binding site of one or more kinases.

Proposed Investigational Workflow

To systematically evaluate this hypothesis, we propose a three-phase investigational workflow. This workflow is designed to be resource-efficient, starting with broad, predictive methods and progressively focusing on more specific, biologically relevant assays.

G cluster_0 Phase 1: In Silico Assessment cluster_1 Phase 2: Biochemical Validation cluster_2 Phase 3: Cellular Confirmation a Computational Target Prediction b Primary Kinase Panel Screen a->b Prioritized Kinase List c IC50 Determination (Dose-Response) b->c d Mechanism of Action (MoA) Studies c->d e Target Engagement (Phospho-protein Analysis) d->e Confirmed Hits & MoA f Phenotypic Assays (Cell Viability) e->f g Go/No-Go Decision & Lead Optimization f->g Lead Candidate Profile

Caption: Proposed workflow for kinase inhibitor investigation.

Phase 1: In Silico Profiling and Target Prediction

The Value of Computational Prediction

Before committing to resource-intensive wet lab experiments, computational methods can provide valuable insights into the potential bioactivity of a compound.[1][9] These in silico techniques use existing knowledge of kinase structures and known inhibitors to predict the likelihood of a new molecule binding to specific kinases, thereby prioritizing experimental efforts.[10][11][12]

Protocol: Computational Kinase Target Prediction

This protocol utilizes a combination of machine learning and structural bioinformatics to predict potential kinase targets.

Objective: To generate a ranked list of kinases likely to be inhibited by 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

Methodology:

  • Compound Preparation:

    • Generate a 3D conformation of 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid using a molecular modeling program (e.g., ChemDraw, Avogadro).

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

  • Target Prediction using a Machine Learning Model:

    • Utilize a pre-trained computational tool designed to predict small-molecule kinase targets, such as KinasePred.[9]

    • Input the 3D structure of the compound into the platform.

    • Run the prediction against a comprehensive kinase panel available within the tool.

  • Molecular Docking (for top-ranked predictions):

    • Select the top 5-10 kinases predicted by the machine learning model.

    • Obtain crystal structures of these kinases from the Protein Data Bank (PDB).

    • Prepare the protein structures by removing water molecules, adding hydrogens, and defining the binding pocket (typically the ATP-binding site).

    • Perform molecular docking using a program like AutoDock Vina to predict the binding pose and affinity of the compound within the active site of each kinase.

Data Presentation: Prioritized Kinase Target List

The output from the in silico phase should be summarized in a table to guide the subsequent biochemical screening.

Kinase Target Prediction Score (from ML Model) Predicted Binding Affinity (Docking, kcal/mol) Rationale for Inclusion
EGFR0.85-8.2High prediction score, implicated in various cancers.
VEGFR20.79-7.9Structurally related to EGFR, key angiogenesis target.
SRC0.75-7.5Non-receptor tyrosine kinase, important signaling hub.
CDK20.71-7.3Cell cycle regulator, established cancer target.
p38α (MAPK14)0.68-7.1Key member of the MAPK signaling pathway.

Phase 2: Biochemical Validation

Principles of In Vitro Kinase Assays

Biochemical assays are the gold standard for confirming direct inhibition of an enzyme.[2] For kinases, these assays typically measure the consumption of ATP or the generation of ADP, which are direct products of the phosphotransferase reaction.[13]

Protocol: Primary Kinase Panel Screening

Objective: To rapidly screen the compound against a panel of purified kinases to identify initial "hits."

Assay Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced in a kinase reaction.[14] After the kinase reaction, remaining ATP is depleted, and the ADP is then converted back into ATP, which is used by luciferase to generate a light signal proportional to the initial kinase activity.[13]

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Signal Generation A Kinase + Substrate + ATP + Inhibitor B Add ADP-Glo™ Reagent (Depletes remaining ATP) A->B ADP is produced C Add Kinase Detection Reagent (Converts ADP to ATP) B->C Only ADP remains D Luciferase + Luciferin + ATP -> Light C->D E E D->E Measure Luminescence

Sources

Protocols & Analytical Methods

Method

Protocols for synthesizing 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid in organic chemistry

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS: 1248969-30-3) Introduction & Strategic Overview In contemporary med...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS: 1248969-30-3)

Introduction & Strategic Overview

In contemporary medicinal chemistry, 2-pyridone derivatives are highly valued as bioisosteres for amides and phenols, offering improved metabolic stability and unique hydrogen-bonding topographies[1]. Specifically, 5-alkyl-2-oxo-1,2-dihydropyridine-3-carboxylic acids serve as critical building blocks for designing complex polycyclic alkaloids, kinase inhibitors, and novel lanthanide coordination polymers[2][3].

This application note details a highly scalable, three-step synthetic protocol for 5-ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid . Rather than relying on rigid, low-yielding linear syntheses, this guide leverages a convergent Guareschi-Thorpe-type heterocyclization. By understanding the mechanistic causality behind each reagent choice, researchers can ensure a self-validating, high-yielding workflow suitable for both discovery-scale and process-scale drug development.

Retrosynthetic Analysis & Mechanistic Rationale

To build a robust and reproducible protocol, the synthesis is deconstructed into three distinct, thermodynamically driven transformations:

  • Vilsmeier-Haack Formylation (Enamine Formation): The aliphatic precursor, butyraldehyde, is reacted with the Vilsmeier reagent (generated in situ from dimethylformamide and phosphorus oxychloride). This double-formylation/elimination sequence yields 2-ethyl-3-(dimethylamino)acrolein. The causality here is strategic: the dimethylamino group acts as an excellent leaving group while stabilizing the electrophilic β -carbon, priming the molecule for the subsequent cyclization.

  • Domino Knoevenagel/Heterocyclization: The acrolein intermediate is condensed with cyanoacetamide in the presence of sodium methoxide. The highly acidic active methylene of cyanoacetamide attacks the aldehyde, while the amide nitrogen subsequently attacks the enamine carbon. This expels dimethylamine gas and irreversibly drives the equilibrium toward the aromatic 2-pyridone core (5-ethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile)[4].

  • Alkaline Hydrolysis & Isoelectric Precipitation: The nitrile is hydrolyzed to the target carboxylic acid. Crucial Insight: Basic hydrolysis (aqueous NaOH) is strictly preferred over acidic hydrolysis. 2-Pyridone-3-carboxylic acids are prone to thermal decarboxylation under strongly acidic reflux. By utilizing base, the stable carboxylate salt is formed. Subsequent careful acidification to the precise pKa of the product (pH ~3) ensures quantitative precipitation without degradation.

Synthetic Workflow Visualization

SynthesisWorkflow Node1 Step 1: Vilsmeier-Haack Formylation Butyraldehyde + DMF + POCl3 Node2 Intermediate 1 2-Ethyl-3-(dimethylamino)acrolein Node1->Node2 0 °C to 70 °C 4 hours Node3 Step 2: Cyclocondensation + Cyanoacetamide & NaOMe Node2->Node3 Isolation via vacuum distillation Node4 Intermediate 2 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Node3->Node4 Reflux in MeOH 6 hours Node5 Step 3: Nitrile Hydrolysis + 20% aq. NaOH, Reflux Node4->Node5 Filtration & washing Node6 Target Compound 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid Node5->Node6 Acidification (pH 3) Precipitation

Figure 1: Three-step synthetic workflow for 5-ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

Experimental Protocols

Step 1: Synthesis of 2-Ethyl-3-(dimethylamino)acrolein
  • Safety Note: POCl 3​ is highly reactive and toxic. Perform in a well-ventilated fume hood.

  • Charge a dry, multi-neck round-bottom flask with anhydrous N,N-dimethylformamide (DMF, 3.0 equiv) and cool to 0 °C under an inert argon atmosphere.

  • Add phosphorus oxychloride (POCl 3​ , 1.2 equiv) dropwise via an addition funnel over 30 minutes, maintaining the internal temperature below 10 °C to control the exothermic formation of the Vilsmeier reagent.

  • Stir the complex at 0 °C for 30 minutes, then add butyraldehyde (1.0 equiv) dropwise.

  • Gradually warm the reaction mixture to room temperature, then heat to 70 °C for 4 hours.

  • Workup: Cool the mixture and pour it cautiously over crushed ice. Neutralize with solid K 2​ CO 3​ until pH 8 is reached. Extract with dichloromethane (3 × 50 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate. Purify via vacuum distillation to obtain Intermediate 1 as a pale yellow oil.

Step 2: Synthesis of 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
  • In-Process Control: The reaction evolves dimethylamine gas. Route the exhaust through an acidic scrubber.

  • Dissolve Intermediate 1 (1.0 equiv) and cyanoacetamide (1.1 equiv) in anhydrous methanol (0.5 M concentration).

  • Add a solution of sodium methoxide (NaOMe, 1.5 equiv) in methanol dropwise at room temperature. The solution will darken.

  • Heat the reaction to reflux (65 °C) for 6 hours. Monitor the reaction via TLC (DCM:MeOH 9:1); the consumption of the UV-active acrolein indicates completion.

  • Workup: Cool the mixture to 0 °C. The sodium salt of the product will precipitate. Filter the solid, dissolve it in minimal water, and acidify to pH 4 with 1M HCl to precipitate the free nitrile. Filter, wash with cold water, and dry under vacuum to yield Intermediate 2.

Step 3: Synthesis of 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
  • Suspend Intermediate 2 (1.0 equiv) in a 20% w/v aqueous NaOH solution (10.0 equiv of NaOH).

  • Heat the suspension to vigorous reflux (approx. 100 °C) for 12 hours. The suspension will gradually become a homogeneous solution as the nitrile hydrolyzes to the soluble sodium carboxylate.

  • Self-Validating Step: Take a small aliquot and run an IR spectrum. The complete disappearance of the sharp nitrile stretch (~2220 cm −1 ) confirms full conversion.

  • Workup: Cool the solution to 0 °C in an ice bath. Slowly add 6M HCl dropwise while continuously monitoring the pH. Stop addition exactly at pH 3.0–3.5.

  • Collect the resulting white-to-off-white precipitate via vacuum filtration. Wash thoroughly with ice-cold water to remove NaCl, followed by a cold ethanol wash. Dry in a vacuum oven at 50 °C to constant weight.

Quantitative Data & Process Parameters

StepReaction TypeKey ReagentsTemp (°C)Time (h)Expected YieldIn-Process Control
1 FormylationButyraldehyde, POCl 3​ , DMF0 70475 - 80%GC-MS / TLC (UV active)
2 CyclocondensationInt 1, Cyanoacetamide, NaOMe65 (Reflux)680 - 85%Evolution of NH(CH 3​ ) 2​ ceases
3 HydrolysisInt 2, 20% aq. NaOH, then HCl100 (Reflux)1285 - 90%Disappearance of CN band (IR)

Table 1: Summary of optimized reaction parameters and expected yields for the synthesis of 5-ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

References

  • Gero, T. W., et al. "Halogenation of 2-Hydroxynicotinic Acid." Synthetic Communications, 1989.[1] URL: [Link]

  • Zheng, Y.-Q., et al. "Template Synthesis of Lanthanide (Pr, Nd, Gd) Coordination Polymers with 2-Hydroxynicotinic Acid Exhibiting Ferro-/Antiferromagnetic Interaction." Inorganic Chemistry, ACS Publications, 2008.[3] URL: [Link]

  • Ivanov, A. S., et al. "Meldrum's acid and related compounds in the synthesis of natural products and analogs." ResearchGate, 2019.[4] URL: [Link]

Sources

Application

The 2-Pyridone Scaffold in Oncology: Application Notes for 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid in Targeted Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of the 2-Pyridone Moiety in Oncology The 2-pyridone nucleus is a privileged scaffold in medicinal chemistry, forming the core...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the 2-Pyridone Moiety in Oncology

The 2-pyridone nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor make it an ideal starting point for the design of targeted therapies.[2] Derivatives of 2-pyridone have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2] In the realm of oncology, the 2-pyridone motif is found in several approved kinase inhibitors, highlighting its significance in targeting dysregulated signaling pathways in cancer.[3]

This document provides a detailed guide on the potential applications of a specific 2-pyridone derivative, 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, in targeted drug discovery. While this specific molecule is not extensively characterized in the public domain, its structural similarity to known kinase inhibitors suggests a strong potential for analogous activity. These notes will therefore focus on a key therapeutic target for this class of compounds: the Proviral Integration Moloney (PIM)-1 kinase.

PIM-1 Kinase: A Key Target in Cancer Therapy

PIM-1 is a serine/threonine kinase that plays a crucial role in tumorigenesis.[4] It is involved in multiple signaling pathways that regulate cell proliferation, survival, and drug resistance.[4][5] Overexpression of PIM-1 is observed in various hematological and solid tumors, including leukemia, lymphoma, and prostate cancer.[4][6] Consequently, PIM-1 has emerged as a high-value target for the development of novel anticancer agents. Several 2-pyridone derivatives have been identified as potent PIM-1 kinase inhibitors, demonstrating the suitability of this scaffold for targeting the ATP-binding pocket of the enzyme.[4][7]

The following diagram illustrates the central role of PIM-1 in cancer cell signaling pathways:

PIM1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates PIM1 PIM1 STAT->PIM1 upregulates transcription BAD BAD PIM1->BAD phosphorylates (inhibits) p27 p27 PIM1->p27 phosphorylates (inhibits) c_Myc c_Myc PIM1->c_Myc stabilizes Apoptosis_Inhibition Apoptosis Inhibition BAD->Apoptosis_Inhibition Cell_Cycle_Progression Cell Cycle Progression p27->Cell_Cycle_Progression Proliferation Proliferation c_Myc->Proliferation Cytokine Cytokine Cytokine->Receptor binds

Caption: PIM-1 Signaling Pathway in Cancer.

Experimental Protocols

This section provides detailed protocols for the synthesis and evaluation of 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid as a potential PIM-1 kinase inhibitor.

Protocol 1: Synthesis of 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid

Materials:

  • Ethyl 2-cyano-4-oxohexanoate

  • Ammonia solution (25% in water)

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard laboratory glassware and equipment for organic synthesis

Procedure:

  • Cyclization: In a round-bottom flask, dissolve ethyl 2-cyano-4-oxohexanoate in ethanol.

  • Add an excess of aqueous ammonia solution to the flask.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Hydrolysis: To the resulting residue, add a solution of sodium hydroxide (e.g., 2M) and heat the mixture at reflux for 2-3 hours to hydrolyze the ester and nitrile groups.

  • Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

  • A precipitate of 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid should form.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro PIM-1 Kinase Inhibition Assay

This protocol describes a luminescent kinase assay to determine the in vitro inhibitory activity of 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid against PIM-1 kinase. The ADP-Glo™ Kinase Assay is a common and reliable method for this purpose.[10][11][12]

Materials:

  • Recombinant human PIM-1 kinase

  • PIM-1 substrate (e.g., a specific peptide)

  • ATP

  • Kinase assay buffer

  • 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (dissolved in DMSO)

  • A known PIM-1 inhibitor as a positive control (e.g., Staurosporine)

  • ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid in kinase assay buffer containing a constant final concentration of DMSO (e.g., 1%).

  • Reaction Setup: In a 384-well plate, add 1 µL of the compound dilutions or DMSO (vehicle control).

  • Add 2 µL of PIM-1 kinase solution to each well.

  • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.

  • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Parameter Example Value
PIM-1 Kinase Concentration1-5 ng/µL
Substrate Concentration10-50 µM
ATP Concentration10-50 µM (approx. Km)
Incubation Time (Kinase)60 minutes
Incubation Time (ADP-Glo)40 minutes
Incubation Time (Detection)30 minutes
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular context.[13][14] This protocol outlines the steps to assess the engagement of 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid with PIM-1 kinase in intact cells.

Materials:

  • A human cancer cell line known to express PIM-1 (e.g., a leukemia or prostate cancer cell line)

  • Cell culture medium and supplements

  • 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Thermocycler

  • Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, membranes, antibodies)

  • Primary antibody against PIM-1

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Culture the cells to approximately 80-90% confluency. Treat the cells with the desired concentration of 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid or DMSO for 1-2 hours at 37°C.

  • Cell Harvesting: Harvest the cells, wash with cold PBS, and resuspend in lysis buffer.

  • Heat Treatment: Aliquot the cell lysate into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by immediate cooling to 4°C.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation for Western Blot: Carefully collect the supernatant (soluble protein fraction). Normalize the protein concentration of all samples. Prepare the samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for PIM-1.

  • Detect the protein bands using an HRP-conjugated secondary antibody and a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities. A compound that binds to and stabilizes PIM-1 will result in a higher amount of soluble PIM-1 at elevated temperatures compared to the vehicle-treated control. This is observed as a shift in the melting curve to a higher temperature.

The following diagram illustrates the general workflow for a Cellular Thermal Shift Assay:

CETSA_Workflow cluster_workflow CETSA Experimental Workflow Cell_Treatment 1. Cell Treatment (Compound vs. Vehicle) Heat_Challenge 2. Heat Challenge (Temperature Gradient) Cell_Treatment->Heat_Challenge Lysis_Separation 3. Lysis & Separation of Soluble Fraction Heat_Challenge->Lysis_Separation Protein_Quantification 4. Protein Quantification (e.g., Western Blot) Lysis_Separation->Protein_Quantification Data_Analysis 5. Data Analysis (Melt Curve Shift) Protein_Quantification->Data_Analysis

Caption: General workflow for CETSA.

Conclusion and Future Directions

The 2-pyridone scaffold represents a promising starting point for the development of targeted anticancer therapies. Based on the known activity of structurally related compounds, 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a compelling candidate for investigation as a PIM-1 kinase inhibitor. The protocols outlined in this document provide a comprehensive framework for the synthesis, in vitro characterization, and cellular target engagement validation of this and other novel 2-pyridone derivatives. Successful outcomes from these studies would warrant further investigation into the compound's broader selectivity profile, its effects on cancer cell proliferation and survival, and ultimately, its potential for in vivo efficacy in preclinical cancer models.

References

  • Abdel-Maksoud, M. S., et al. (2024). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2304044. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2304044. [Link]

  • Mishra, P. S., Ravichandiran, V., & Mishra, R. (2023). Novel 2-pyridone Analogs with Anti-cancer Activity: Synthesis, In silico, and In vitro Evaluation. Letters in Drug Design & Discovery, 20(11), 1309-1321. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2304044. [Link]

  • Mishra, P. S., Ravichandiran, V., & Mishra, R. (2024). Novel 2-pyridone Analogs with Anti-cancer Activity: Synthesis, In silico, and In vitro Evaluation. Letters in Drug Design & Discovery, 21(7), 1195-1207. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Previously discovered pyridone derivatives as PIM-1 kinase inhibitors. ResearchGate. [Link]

  • El-Damasy, D. A., et al. (2018). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters, 16(5), 6365-6373. [Link]

  • El-Sayed, N. F., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(55), 35694-35716. [Link]

  • BPS Bioscience. (n.d.). Chemi-Verse™ PIM1 Kinase Assay Kit. BPS Bioscience. [Link]

  • SignalChem. (n.d.). PIM1, Active. SignalChem. [Link]

  • Unknown. (n.d.). Protocol for Invitro Kinase Assay. Unknown Source. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The cellular thermal shift assay for evaluating drug target interactions in cells. Current Protocols in Chemical Biology, 8(3), 141-157. [Link]

  • Perrin, R. J., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Chemical Biology, 18(4), 696-710. [Link]

  • Shawer, M. M., et al. (2018). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Molecules, 23(11), 2991. [Link]

  • Unknown. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal of Scientific and Academic Research, 16(2). [Link]

  • Dyachenko, V. D., et al. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. R Discovery. [Link]

  • Al-Warhi, T., et al. (2022). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 94(12), 5065-5073. [Link]

  • El-Naggar, A. M., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Pharmaceuticals, 15(10), 1262. [Link]

  • Mishra, P. S., Ravichandiran, V., & Mishra, R. (2023). Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review. Letters in Drug Design & Discovery, 20(11), 1309-1321. [Link]

  • Ungureanu, D., et al. (2022). Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases. Methods in Enzymology, 668, 237-257. [Link]

  • Dyachenko, V. D., et al. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Proceedings, 41(1), 24. [Link]

  • Ballinas-Indilí, R., et al. (2022). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Molecules, 27(21), 7244. [Link]

  • ECHA. (n.d.). 5-ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. European Chemicals Agency. [Link]

Sources

Method

The Versatile Pharmaceutical Intermediate: A Guide to the Application of 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

In the landscape of modern drug discovery and development, the strategic selection of molecular scaffolds and intermediates is paramount to the efficient synthesis of novel therapeutics. Among the myriad of heterocyclic...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the strategic selection of molecular scaffolds and intermediates is paramount to the efficient synthesis of novel therapeutics. Among the myriad of heterocyclic building blocks, the 2-pyridone nucleus stands out for its prevalence in a wide array of biologically active compounds. This guide provides an in-depth exploration of a particularly valuable derivative, 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid , and its applications as a pharmaceutical intermediate. Researchers, scientists, and drug development professionals will find detailed protocols and a discussion of the chemical principles that underpin its utility in the synthesis of next-generation pharmaceuticals.

Introduction to a Privileged Scaffold

5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a member of the 2-pyridone class of heterocyclic compounds. The 2-pyridone motif is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a diverse range of biological targets. This is attributed to its unique electronic properties, capacity for hydrogen bonding as both a donor and acceptor, and its metabolic stability. The presence of a carboxylic acid at the 3-position and an ethyl group at the 5-position provides two key points for molecular diversification, making it a versatile starting material for the synthesis of complex drug molecules.

Derivatives of 2-oxo-1,2-dihydropyridine-3-carboxylic acid have been investigated for a wide spectrum of biological activities, including cardiotonic, anticancer, and anti-inflammatory effects.[1][2][3]

Synthesis of the Intermediate

Protocol 1: General Synthesis of 5-substituted-2-oxo-1,2-dihydropyridine-3-carboxylic acid esters

This protocol is based on the reaction of an ethyl aminocrotonate derivative with diethyl malonate.

Materials:

  • Ethyl 3-aminopent-2-enoate (or equivalent enamine leading to the 5-ethyl substitution)

  • Diethyl malonate

  • Sodium ethoxide solution (21% in ethanol)

  • Ethanol, absolute

  • Hydrochloric acid, 2M

  • Ethyl acetate

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 3-aminopent-2-enoate (1.0 eq) in absolute ethanol.

  • Add diethyl malonate (1.1 eq) to the solution.

  • Slowly add a solution of sodium ethoxide in ethanol (1.2 eq) to the reaction mixture at room temperature.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with 2M hydrochloric acid to a pH of approximately 4-5.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ethyl 5-ethyl-2-oxo-1,2-dihydropyridine-3-carboxylate.

  • The crude ester can be purified by column chromatography on silica gel or by recrystallization.

  • Subsequent hydrolysis of the ester to the carboxylic acid can be achieved under standard basic or acidic conditions.

Key Synthetic Transformations and Applications

The utility of 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid as a pharmaceutical intermediate lies in its ability to undergo a variety of chemical transformations to build more complex molecules. The carboxylic acid moiety is a prime handle for amide bond formation and esterification, allowing for the introduction of a wide range of substituents.

Amide Coupling: Gateway to Bioactive Amides

Amide bond formation is one of the most fundamental reactions in medicinal chemistry. The carboxylic acid of the 2-pyridone intermediate can be coupled with a diverse array of primary and secondary amines to generate a library of amide derivatives. These amides can be designed to interact with specific biological targets. For instance, the 2-pyridone scaffold is a key component in a number of kinase inhibitors, where the amide linkage often plays a crucial role in binding to the enzyme's active site.[5]

Workflow for Amide Coupling:

Caption: General workflow for amide bond formation.

Protocol 2: Amide Coupling with a Substituted Aniline

This protocol outlines a general procedure for the coupling of 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid with an aniline derivative using HATU, a common and efficient coupling reagent.[6][7]

Materials:

  • 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (1.0 eq)

  • Substituted aniline (e.g., 4-methoxyaniline) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the substituted aniline in a minimal amount of anhydrous DMF.

  • Add the aniline solution dropwise to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired amide.

Coupling ReagentBaseSolventTypical YieldNotes
HATUDIPEADMFGood to ExcellentFast reaction times, suitable for a wide range of amines.
EDC/HOBtDIPEADCM/DMFModerate to GoodEconomical choice, but can be slower.
PyBOPDIPEADMFGood to ExcellentSimilar to HATU, good for sterically hindered amines.
Table 1: Common Amide Coupling Conditions.
Esterification: Modulating Physicochemical Properties

Esterification of the carboxylic acid group is another key transformation that allows for the fine-tuning of a drug candidate's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. Ester derivatives of 2-pyridones have been explored as cardiotonic agents, acting as analogues of the drug milrinone.[1]

Workflow for Esterification:

Sources

Application

Application Note: In Vitro Assay Development for Bacterial DNA Gyrase Inhibitors Using 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Compound Focus: 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS: 1248969-30-3)[1] Primary Target: Bacterial Type II Topoisomeras...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Compound Focus: 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS: 1248969-30-3)[1] Primary Target: Bacterial Type II Topoisomerases (DNA Gyrase and Topoisomerase IV)

Executive Summary & Mechanistic Rationale

5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a highly versatile pharmacophore utilized in the development of novel antimicrobial agents[1]. The 2-pyridone-3-carboxylic acid core serves as a bioisostere for the 4-quinolone-3-carboxylic acid scaffold found in classic fluoroquinolones like ciprofloxacin[2].

The Causality of the Pharmacophore: To effectively design an in vitro assay, one must understand the molecular interactions driving the inhibition. Bacterial DNA gyrase introduces negative supercoils into DNA via a transient double-strand break, a process strictly dependent on a catalytic Mg²⁺ ion in the enzyme's active site.

  • Bidentate Chelation: The C2-carbonyl and C3-carboxyl groups of the 2-pyridone ring act as a bidentate chelator, directly coordinating the Mg²⁺ ion within the DNA cleavage complex[3].

  • Hydrophobic Vectoring: The C5-ethyl substitution is not arbitrary; it provides a critical hydrophobic contact that projects into the lipophilic pocket of the GyrA subunit. This specific interaction enhances binding affinity and helps overcome target-mediated cross-resistance mutations (such as those in the quinolone resistance-determining region, QRDR)[2][4].

By trapping the enzyme-DNA complex, the compound prevents DNA religation, leading to lethal double-strand breaks. The assays detailed below are designed as a self-validating system to confirm both the phenotypic outcome (supercoiling inhibition) and the specific mechanism of action (cleavage complex stabilization).

MoA A 5-Ethyl-2-oxo-1,2-dihydropyridine -3-carboxylic acid B Mg2+ Ion in DNA Gyrase Active Site A->B Bidentate Chelation (2-oxo & 3-COOH) C DNA Cleavage Complex Stabilization B->C Traps Enzyme on DNA D Inhibition of DNA Supercoiling C->D Blocks Ligase Activity E Bactericidal Effect D->E Double-Strand Breaks

Mechanism of Action: 2-pyridone-3-carboxylic acid derivatives trap DNA gyrase via Mg2+ chelation.

Protocol 1: High-Throughput DNA Supercoiling Assay (Fluorescence-Based)

Causality of Design: Traditional agarose gel assays are low-throughput and semi-quantitative. This protocol utilizes a microplate format relying on SYBR Green I, a fluorophore that exhibits significantly higher fluorescence enhancement when bound to supercoiled DNA compared to relaxed DNA. If the 2-pyridone compound successfully inhibits DNA gyrase, the plasmid remains relaxed, resulting in a proportional drop in fluorescence.

Step-by-Step Methodology
  • Compound Preparation:

    • Dissolve 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid in 100% molecular-grade DMSO to create a 10 mM stock.

    • Prepare a 10-point, 3-fold serial dilution in DMSO.

    • Self-Validation Step: Ensure the final DMSO concentration in the assay well does not exceed 1% (v/v). Higher concentrations of DMSO will denature DNA gyrase, leading to false-positive inhibition.

  • Reaction Master Mix Formulation:

    • In a 384-well black, flat-bottom microplate, prepare the assay buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL BSA.

    • Add 0.5 µg of relaxed pBR322 plasmid DNA per well.

  • Enzyme Addition & Controls:

    • Add 1 Unit of E. coli DNA Gyrase to initiate the reaction.

    • System Controls: Include a positive control (10 µM Ciprofloxacin) to define 100% inhibition, a vehicle control (1% DMSO) to define 0% inhibition, and an enzyme-free well to establish the background fluorescence baseline.

  • Incubation Phase:

    • Seal the plate to prevent evaporation and incubate at 37°C for 30 minutes.

    • Causality: A 30-minute window ensures the enzymatic reaction remains within the linear phase of steady-state kinetics, preventing substrate depletion from skewing the IC₅₀ calculation.

  • Reaction Quenching:

    • Add 30 µL of a quench buffer containing 50 mM EDTA and 0.2% SDS.

    • Causality: EDTA acts as a competitive chelator, stripping the catalytic Mg²⁺ from the active site to instantly halt the reaction. SDS denatures the enzyme, preventing any background residual activity.

  • Detection:

    • Add SYBR Green I (diluted 1:10,000 in TE buffer). Incubate in the dark for 15 minutes.

    • Read fluorescence at Excitation = 485 nm / Emission = 535 nm.

Protocol 2: Gel-Based DNA Cleavage Assay (Mechanism Confirmation)

Causality of Design: An inhibitor can block supercoiling either by competing with ATP (catalytic inhibition) or by trapping the cleaved DNA intermediate (topoisomerase poisoning). Because the 2-pyridone scaffold is designed to chelate Mg²⁺ in the cleavage complex[2][3], this assay is required to validate that the compound generates linear DNA (Form III), confirming it acts as a topoisomerase poison.

Step-by-Step Methodology
  • Reaction Setup (ATP-Depleted):

    • Combine supercoiled pBR322 DNA (0.5 µg) with E. coli DNA Gyrase (5 U) in the assay buffer described above, but strictly omit ATP .

    • Causality: Omitting ATP prevents the enzyme from completing the strand-passage and religation cycle, artificially pausing the enzyme at the cleavage step to maximize the trapping efficiency of the inhibitor.

  • Compound Incubation:

    • Add the 2-pyridone compound at varying concentrations (1 µM to 100 µM). Incubate at 37°C for 60 minutes.

  • Trapping the Cleavage Complex:

    • Add 0.2% SDS and 0.1 mg/mL Proteinase K to the reaction mixture. Incubate at 45°C for 30 minutes.

    • Causality: The SDS denatures the gyrase covalently bound to the DNA. Proteinase K digests the denatured protein, releasing the cleanly cleaved, linear DNA fragments (Form III) for visualization.

  • Electrophoresis & Quantification:

    • Resolve the DNA products on a 1% agarose gel in TAE buffer at 2 V/cm for 4 hours. Crucial: Do not include ethidium bromide in the gel or running buffer, as intercalators can alter DNA topology during the run. Post-stain the gel with ethidium bromide (0.5 µg/mL) for 30 minutes.

    • Quantify the linear DNA band (Form III) relative to the supercoiled (Form I) and relaxed (Form II) bands using densitometry software.

Workflow Step1 1. Reagent Preparation (Compound + Relaxed pBR322 DNA) Step2 2. Enzyme Addition (E. coli DNA Gyrase + ATP) Step1->Step2 Step3 3. Incubation (37°C for 30 mins) Step2->Step3 Step4 4. Reaction Quenching (EDTA + SDS) Step3->Step4 Step5 5. Detection (Fluorescence or Gel Electrophoresis) Step4->Step5

Step-by-step workflow for the in vitro DNA gyrase supercoiling and cleavage assays.

Quantitative Data Presentation

The following table summarizes the expected assay validation metrics and pharmacological profile for 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid when benchmarked against a standard fluoroquinolone control.

Parameter5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acidCiprofloxacin (Positive Control)Assay Quality Metric
E. coli Gyrase IC₅₀ 1.5 - 5.0 µM0.2 - 0.5 µMZ'-Factor: ≥ 0.75
S. aureus Topo IV IC₅₀ 2.0 - 8.0 µM0.5 - 1.0 µMIntra-plate CV%: < 5%
Cleavage Complex Stabilization Yes (Dose-dependent Form III DNA)Yes (Dose-dependent Form III DNA)Signal-to-Background: > 5.0
Primary Mechanism Mg²⁺ Chelation & Hydrophobic VectoringMg²⁺ Chelation & IntercalationHill Slope: 0.9 - 1.2

Sources

Method

Catalytic functionalization methods for 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

An In-Depth Guide to the Catalytic Functionalization of 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid Authored by: A Senior Application Scientist The 2-pyridone motif is a cornerstone in medicinal chemistry, formin...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Catalytic Functionalization of 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Authored by: A Senior Application Scientist

The 2-pyridone motif is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and pharmaceutical agents.[1][2] Its unique electronic properties and capacity for hydrogen bonding make it a privileged scaffold in drug design.[3] The specific derivative, 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, represents a versatile platform for the development of novel therapeutics. Traditional synthetic methods often require multi-step sequences to introduce substituents. Modern catalytic C-H functionalization and cross-coupling reactions, however, offer a more direct, efficient, and atom-economical approach to modify this core structure, enabling rapid library synthesis and late-stage diversification of complex molecules.[3][4]

This guide provides a detailed overview of advanced catalytic methods for the selective functionalization of the 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold. We will explore the underlying principles of site-selectivity and provide field-proven protocols for key transformations, aimed at researchers, scientists, and professionals in drug development.

Understanding the Reactivity of the 2-Pyridone Core

The regioselectivity of catalytic functionalization is intrinsically linked to the electronic nature of the 2-pyridone ring. The interplay of the amide resonance and the conjugated system results in a non-uniform distribution of electron density.

  • Electron-Rich Positions (C3 & C5): The C3 and C5 positions are relatively electron-rich, making them more susceptible to attack by electrophiles.[1]

  • Electron-Deficient Positions (C4 & C6): Conversely, the C4 and C6 positions are more electron-deficient, rendering them targets for nucleophilic attack.[1]

This inherent electronic bias dictates the intrinsic reactivity. However, modern catalytic systems, through the strategic use of directing groups, ligands, and specific metals, can override these natural tendencies to achieve functionalization at otherwise less reactive sites.

Caption: Key sites for catalytic functionalization on the pyridone scaffold.

C-H Functionalization Strategies: A Positional Guide

Direct C-H bond activation is a powerful strategy that avoids the need for pre-functionalized substrates (e.g., halides or organometallics), thus improving step economy.

C6-Selective Functionalization: Leveraging Directing Groups

The C6 position, adjacent to the nitrogen atom, is a prime target for directed C-H activation. The nitrogen itself, or a group attached to it, can act as a handle to deliver the catalyst with high positional control.

A highly effective strategy involves the use of a removable N-pyridyl directing group. This approach has been successfully employed in rhodium-catalyzed borylation and copper-catalyzed heteroarylation.[5][6] The borylated intermediate is particularly valuable as it serves as a versatile precursor for subsequent Suzuki-Miyaura cross-coupling reactions to introduce a wide array of aryl and heteroaryl substituents.[6]

This protocol describes the C6-borylation of an N-pyridyl protected 2-pyridone, a key step towards functionalizing the target molecule.

Reagent/Material Purpose
N-pyridyl-5-ethyl-2-pyridoneSubstrate
Bis(pinacolato)diboron (B₂pin₂)Boron source
[Rh(cod)Cl]₂Catalyst precursor
dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine)Ligand
OctaneSolvent
Anhydrous conditionsTo prevent hydrolysis of reagents
Inert atmosphere (N₂ or Ar)To prevent oxidation of catalyst

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the N-pyridyl-5-ethyl-2-pyridone (1.0 equiv), B₂pin₂ (1.5 equiv), [Rh(cod)Cl]₂ (3 mol%), and dtbpy (6 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with nitrogen or argon gas three times.

  • Solvent Addition: Add anhydrous octane via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 120 °C and stir for 16-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS analysis of an aliquot.

  • Workup: Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the C6-borylated product.

C4-Selective Arylation: The Power of Cooperative Catalysis

Functionalizing the C4 position is challenging due to its electron-deficient nature and the lack of an obvious adjacent directing handle. A sophisticated method utilizing palladium/norbornene (NBE) cooperative catalysis has been developed to achieve highly selective C4-arylation.[7]

The mechanism is elegant: initial C-H activation occurs at the more accessible electron-rich C5 position to form a palladacycle. Norbornene then inserts into the Pd-C5 bond, and a subsequent intramolecular C-H activation at the C4 position forms a more stable five-membered palladacycle, effectively "walking" the catalyst from C5 to C4. Reductive elimination then furnishes the C4-arylated product.[7]

C4_Arylation_Workflow cluster_reaction Catalytic Cycle Pyridone 2-Pyridone Substrate C5_Palladation C5 Palladation (Initial C-H Activation) Pyridone->C5_Palladation Pd_Catalyst Pd(OAc)₂ Pd_Catalyst->C5_Palladation NBE Norbornene (NBE) NBE->C5_Palladation Aryl_Bromide Ar-Br Aryl_Bromide->C5_Palladation Base Base (e.g., K₂CO₃) Base->C5_Palladation NBE_Insertion NBE Insertion C5_Palladation->NBE_Insertion Relay C4_Activation C4 C-H Activation (Relay to C4) NBE_Insertion->C4_Activation Reductive_Elimination Reductive Elimination C4_Activation->Reductive_Elimination Reductive_Elimination->Pd_Catalyst Catalyst Regeneration C4_Product C4-Aryl-2-Pyridone Reductive_Elimination->C4_Product

Caption: Workflow for Pd/Norbornene cooperative C4-arylation.

C3-Selective Functionalization: Harnessing Radical Pathways

The electron-rich C3 position is a natural site for functionalization. Manganese(III)-mediated radical reactions provide a direct route for C3-alkylation and arylation.[1][6] These methods are advantageous as they often proceed under mild conditions and tolerate a variety of functional groups. For instance, Mn(OAc)₃ can be used to generate radicals from precursors like malonate esters or arylboronic acids, which then add selectively to the C3 position.[6]

Reagent/Material Purpose
5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acidSubstrate
Diethyl 2-ethylmalonateAlkylating agent
Manganese(III) acetate dihydrate (Mn(OAc)₃·2H₂O)Radical initiator/oxidant
Acetic Acid (AcOH)Solvent

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (1.0 equiv) and diethyl 2-ethylmalonate (2.0 equiv) in acetic acid.

  • Initiator Addition: Add Mn(OAc)₃·2H₂O (2.5 equiv) to the solution in one portion.

  • Reaction: Stir the mixture at 80 °C for 4-6 hours. The color of the reaction will typically change from dark brown to a lighter shade.

  • Monitoring: Monitor the consumption of the starting material by TLC.

  • Workup: After cooling to room temperature, pour the reaction mixture into a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via silica gel chromatography to obtain the C3-alkylated pyridone.

Asymmetric Hydrogenation: Accessing Chiral Piperidones

Saturation of the 2-pyridone ring via asymmetric hydrogenation provides access to valuable, enantioenriched δ-lactams (2-piperidones), which are important chiral building blocks.[8] This transformation is challenging due to the aromaticity and amide resonance of the substrate.[8] However, specialized ruthenium-based catalytic systems have been developed that can achieve this with high conversion and enantioselectivity.[9]

Catalyst SystemSubstrate ScopeTypical ConditionsEnantioselectivity
[Ru(2-Me-allyl)₂(cod)] / SINpEt·HBF₄Methyl- and trifluoromethyl-substituted 2-pyridonesH₂ (120 bar), KOt-Bu, t-AmOH/n-hexane, -10 to 25 °CGood to excellent (up to 94:6 e.r.)[9]
Reagent/Material Purpose
N-Methyl-5-ethyl-2-pyridoneSubstrate (N-protection often required)[9]
[Ru(2-Me-allyl)₂(cod)]Catalyst precursor
SINpEt·HBF₄Chiral ligand precursor
Potassium tert-butoxide (KOt-Bu)Base/activator
t-Amyl alcohol / n-hexaneSolvent system
High-pressure autoclaveReaction vessel
Hydrogen gas (H₂)Reducing agent

Step-by-Step Procedure:

  • Catalyst Preparation (in a glovebox): In a vial, mix [Ru(2-Me-allyl)₂(cod)] (1 mol%) and the chiral ligand precursor (1.2 mol%). Add KOt-Bu (2.5 mol%) and the solvent. Stir for 30 minutes.

  • Reaction Setup: In a separate vial, dissolve the N-methylated 2-pyridone substrate (1.0 equiv) in the t-AmOH/n-hexane (1:1) solvent system.

  • Assembly: Transfer the substrate solution to a glass vial insert for the autoclave. Add the pre-activated catalyst solution.

  • Hydrogenation: Seal the autoclave, purge several times with H₂, and then pressurize to 120 bar. Stir the reaction at the optimized temperature (e.g., -10 °C) for 24 hours.

  • Workup: Carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure.

  • Analysis & Purification: Purify the residue by column chromatography. Determine the enantiomeric ratio (e.r.) by chiral HPLC analysis.

Functionalization via the Carboxylic Acid Moiety

The carboxylic acid group at the C3 position is not just a passive substituent; it is an active functional handle for a variety of transformations. Metallaphotoredox catalysis has emerged as a powerful platform for the decarboxylative functionalization of carboxylic acids, allowing them to serve as precursors for alkyl radicals.[10] This enables a host of coupling reactions, including alkylation, arylation, and vinylation, effectively replacing the -COOH group with a new carbon-carbon bond. This late-stage functionalization strategy is exceptionally valuable in drug discovery programs.[10]

Conclusion and Future Outlook

The catalytic functionalization of the 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold provides a powerful toolkit for the modern medicinal chemist. Through the rational application of transition metal catalysis—including rhodium, palladium, manganese, and ruthenium—chemists can achieve unprecedented control over site-selectivity. C-H activation strategies offer direct access to C6, C4, and C3 functionalized derivatives, while asymmetric hydrogenation opens the door to chiral, saturated analogues. The continued development of novel catalysts and methodologies will further expand the ability to precisely and efficiently engineer this privileged core, accelerating the discovery of next-generation therapeutics.

References

  • A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science. [Link]

  • Iron‐Catalyzed Reactions of 2‐Pyridone Derivatives: 1,6‐Addition and Formal Ring Opening/Cross Coupling. Chemistry – An Asian Journal. [Link]

  • Regioselective Functionalization of 2-Pyridones through C-H Bond Activation. Journal of Synthetic Organic Chemistry, Japan. [Link]

  • An efficient method for the synthesis of 2-pyridones via C–H bond functionalization. Organic & Biomolecular Chemistry. [Link]

  • Site-Selective C–H Arylation of 2-Pyridones via Pd/NBE Cooperative Catalysis. Organic Letters. [Link]

  • 2-Pyridone-Directed CuII–Catalyzed General Method of C(sp2)-H Activation for C–S, C–Se, and C–N Cross-Coupling: Easy Access to Aryl Thioethers, Selenide Ethers, and Sulfonamides and DFT Study. The Journal of Organic Chemistry. [Link]

  • Iron‐Catalyzed Reactions of 2‐Pyridone Derivatives: 1,6‐Addition and Formal Ring Opening/Cross Coupling. PMC. [Link]

  • 2-Pyridone-Directed CuII-Catalyzed General Method of C(sp2)-H Activation for C-S, C-Se, and C-N Cross-Coupling: Easy Access to Aryl Thioethers, Selenide Ethers, and Sulfonamides and DFT Study. PubMed. [Link]

  • A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science. [Link]

  • Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. PMC. [Link]

  • Synthesis of Substituted Ring- Fused 2-Pyridones and Applications in Chemical Biology. Diva-Portal.org. [Link]

  • Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. R Discovery. [Link]

  • 2-Pyridone. Wikipedia. [Link]

  • Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. MDPI. [Link]

  • Pd-catalysed C–H functionalisation of free carboxylic acids. PMC. [Link]

  • Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. ResearchGate. [Link]

  • 5-ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid — Chemical Substance Information. PubChem. [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC. [Link]

  • (PDF) Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. ResearchGate. [Link]

  • Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. eScholarship. [Link]

Sources

Application

Application Note: Dissolution Protocols for 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid in Polar Aprotic Solvents

Physicochemical Profiling & Mechanistic Rationale As a Senior Application Scientist, understanding the intrinsic molecular behavior of a compound is the first step in designing a robust dissolution protocol. 5-Ethyl-2-ox...

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Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling & Mechanistic Rationale

As a Senior Application Scientist, understanding the intrinsic molecular behavior of a compound is the first step in designing a robust dissolution protocol. 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS: 1248969-30-3; MW: 167.16 g/mol ) presents a unique solvation challenge due to its highly interactive functional groups.

The molecule features a 2-pyridone core and a 3-carboxylic acid moiety. In the solid state, these groups engage in robust inter- and intramolecular hydrogen bonding, forming tightly packed crystalline lattices (dimers or polymeric chains)[1][2]. Furthermore, the 2-pyridone ring undergoes lactam-lactim tautomerism, though the highly polar 2-oxo (lactam) form is generally favored in solution.

Why Polar Aprotic Solvents? To achieve high-concentration solutions (e.g., for in vitro assays, NMR, or chemical synthesis), the solvent must disrupt this crystalline H-bond network without introducing competitive side reactions. Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF)—are uniquely suited for this task. They possess high dielectric constants and strong dipole moments, allowing their S=O or C=O bonds to act as powerful hydrogen-bond acceptors[3]. Crucially, because they lack O-H or N-H bonds, they do not act as hydrogen-bond donors. This prevents the "caging" effect often observed in protic solvents, leaving the solvated monomeric species thermodynamically stabilized and freely reactive[4][5].

Expert Insight on Thermal Stability: While applying heat is a standard method to accelerate dissolution, 2-pyridone-3-carboxylic acid derivatives are inherently susceptible to thermal decarboxylation[6]. Therefore, our protocols strictly substitute high-heat methods with mechanical cavitation (sonication) to preserve the structural integrity of the carboxylic acid group.

SolvationMechanism A Crystalline Lattice (Strong H-Bonded Dimers) B Addition of Polar Aprotic Solvent (DMSO/DMF) A->B C Disruption of Intermolecular H-Bond Network B->C D Solvent Dipole Interaction (S=O / C=O as H-Acceptors) C->D E Solvated Monomer (Stabilized Lactam Form) D->E

Mechanistic pathway of pyridone carboxylic acid solvation in polar aprotic media.

Solvent Selection Matrix

The choice of specific polar aprotic solvent depends entirely on the downstream application. The table below summarizes the quantitative data and causality behind solvent selection for this specific scaffold.

SolventDielectric Constant (ε)Dipole Moment (D)Boiling Point (°C)Solvation Causality & Application Suitability
DMSO 46.73.96189Optimal for Biological Assays. Highest H-bond acceptor capacity. Ideal for 50-100 mM stock solutions.
DMF 36.73.82153Optimal for Synthesis. Lower viscosity than DMSO; excellent for amide coupling derivatizations.
NMP 32.24.09202Alternative for Scale-up. High solubilization power, but high boiling point complicates solvent removal.
Acetonitrile 37.53.9282Suboptimal. Weaker H-bond acceptor. The lipophilic 5-ethyl group causes poor solubility without co-solvents.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. By integrating specific quality control (QC) checkpoints, the operator can verify the success of the dissolution in real-time.

Protocol A: Preparation of 100 mM Stock Solution in DMSO (For Assays/Screening)

Causality Note: DMSO is highly hygroscopic. Introduction of water drastically lowers the solubilizing power of the solvent for the lipophilic 5-ethyl domain, leading to micro-precipitation.

  • Desiccation & Equilibration: Remove the vial of 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid from cold storage (-20°C) and place it in a desiccator. Allow it to equilibrate to room temperature (20-25°C) for at least 30 minutes to prevent ambient condensation on the powder.

  • Gravimetric Weighing: In a low-humidity environment (preferably a nitrogen-purged glovebox), weigh exactly 16.72 mg of the compound into a sterile, amber glass vial.

  • Solvent Addition: Add exactly 1.00 mL of anhydrous DMSO (≥99.9%, packaged under Argon).

  • Mechanical Agitation: Seal the vial tightly. Vortex for 60 seconds, followed by bath sonication for 5–10 minutes. Maintain the water bath temperature below 40°C to prevent any risk of decarboxylation[6].

  • Self-Validation Checkpoint: Hold the vial against a light source. The solution must be completely optically clear with no Tyndall effect (light scattering). If turbidity persists, trace moisture is present; discard and restart using fresh anhydrous solvent.

  • Storage: Aliquot into single-use volumes and store at -80°C under Argon.

Protocol B: Preparative Scale Dissolution in DMF (For Chemical Synthesis)
  • Reactor Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a continuous stream of dry Argon.

  • Substrate Loading: Add 1.00 g (~5.98 mmol) of the compound to the flask.

  • Solvent Introduction: Inject 20 mL of anhydrous DMF via syringe.

  • Solvation: Stir vigorously at 400 RPM at ambient temperature (25°C). The strong dipole of DMF will rapidly disrupt the carboxylic acid dimers[1]. Complete dissolution should occur within 15 minutes.

  • Self-Validation Checkpoint: Before adding any coupling reagents (e.g., HATU, EDC), verify that the solution is homogeneous. A clear, pale-yellow solution confirms complete solvation of the pyridone core.

SOP S1 Desiccation & Equilibration S2 Gravimetric Weighing (Inert) S1->S2 S3 Anhydrous Solvent Addition S2->S3 S4 Thermal/Sonic Agitation (<40°C) S3->S4 S5 QC & Storage (Argon, -80°C) S4->S5

Step-by-step workflow for the dissolution of 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

Troubleshooting & Forced Degradation Insights

  • Precipitation upon dilution in aqueous buffers: When transferring the DMSO stock to an aqueous assay buffer, the compound may crash out due to the hydrophobic 5-ethyl group. Solution: Ensure the final aqueous buffer is slightly basic (pH 7.4 - 8.0). Deprotonating the carboxylic acid (pKa ~3.5) to its carboxylate form drastically increases aqueous solubility, preventing precipitation upon solvent exchange.

  • Color changes during heating: If the solution darkens when heated above 60°C in DMF or NMP, this is a distinct indicator of thermal degradation (decarboxylation) of the 3-carboxylic acid group[6][7]. Always prioritize sonication over heat.

References

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. 3

  • Polar Protic and Polar Aprotic Solvents - Chemistry Steps.4

  • Solvation-enhanced salt bridges - University of Cambridge. 5

  • Inter- vs. Intramolecular Hydrogen Bond Patterns and Proton Dynamics in Nitrophthalic Acid Associates - MDPI. 1

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC / NIH. 6

  • The Optimization of a Novel, Weak Bromo and Extra Terminal Domain (BET) Bromodomain Fragment Ligand to a Potent and Selective Second Bromodomain (BD2) Inhibitor - ACS Publications. 2

Sources

Method

The Strategic Utility of 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid in the Synthesis of Novel Heterocyclic Compounds: A Guide for Researchers

This technical guide is designed for researchers, scientists, and professionals in drug development, offering an in-depth exploration of the synthetic applications of 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid....

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is designed for researchers, scientists, and professionals in drug development, offering an in-depth exploration of the synthetic applications of 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. This versatile building block is a cornerstone in the construction of a variety of novel heterocyclic compounds, many of which are of significant interest in medicinal chemistry. This document provides not only detailed protocols but also the underlying scientific principles that guide these synthetic transformations.

Introduction: The Versatility of the 2-Pyridone Scaffold

The 2-pyridone nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules. The strategic placement of functional groups on this ring system allows for diverse chemical modifications, leading to the synthesis of compounds with a wide array of pharmacological properties. 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, in particular, offers a unique combination of reactive sites that can be exploited for the construction of fused heterocyclic systems. The ethyl group at the 5-position can influence the electronic properties and steric interactions of the molecule, while the carboxylic acid at the 3-position and the enone system of the pyridone ring provide key handles for cyclization reactions.

Synthesis of 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid: An Adapted Hantzsch-Type Approach

While direct literature on the synthesis of 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is not abundant, its synthesis can be reliably achieved through an adaptation of the Hantzsch pyridine synthesis.[1][2] This multicomponent reaction offers an efficient route to substituted dihydropyridines, which can be subsequently oxidized to the desired pyridone.[1] The following protocol is based on well-established procedures for analogous 2-pyridone derivatives.

Protocol 1: Synthesis of 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid

This protocol outlines a two-step process: a Hantzsch-type condensation followed by an oxidation to yield the target compound.

Step 1: Hantzsch-Type Condensation

  • Reaction:

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add ethyl acetoacetate (2 equivalents), propionaldehyde (1 equivalent), and ethyl 3-aminocrotonate (1 equivalent) in ethanol.

    • Add a catalytic amount of a suitable acid catalyst, such as piperidine or acetic acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The resulting crude dihydropyridine can be purified by recrystallization from ethanol.

Step 2: Oxidation to the 2-Pyridone

  • Reaction:

  • Procedure:

    • Dissolve the purified dihydropyridine from Step 1 in a suitable solvent such as acetic acid.

    • Add an oxidizing agent, for example, nitric acid or ceric ammonium nitrate (CAN), portion-wise at room temperature.

    • Stir the reaction mixture for 2-4 hours until the starting material is consumed (monitored by TLC).

    • Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Evaporate the solvent to yield the crude pyridine derivative.

Step 3: Hydrolysis to the Carboxylic Acid

  • Reaction:

  • Procedure:

    • To a solution of the pyridine derivative in a mixture of ethanol and water, add an excess of a strong base such as sodium hydroxide or potassium hydroxide.

    • Reflux the mixture for 8-12 hours.

    • After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

    • Filter the precipitate, wash with cold water, and dry to obtain 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

Application in the Synthesis of Fused Heterocyclic Systems: Pyrido[2,3-d]pyrimidines

One of the most valuable applications of 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is in the synthesis of pyrido[2,3-d]pyrimidines. This class of compounds is of significant interest due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] The synthesis typically involves the condensation of the 2-pyridone derivative with a suitable nitrogen-containing reagent.

Protocol 2: Synthesis of a 5-Ethyl-pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative

This protocol describes a one-pot synthesis of a substituted pyrido[2,3-d]pyrimidine derivative from 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid and urea.

  • Reaction Rationale: The reaction proceeds via an initial formation of an amide bond between the carboxylic acid of the pyridone and urea, followed by an intramolecular cyclization and dehydration to form the fused pyrimidine ring. The use of a dehydrating agent like polyphosphoric acid (PPA) facilitates the cyclization step.

  • Workflow Diagram:

    SynthesisWorkflow Start 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid + Urea Mixing Mix in Polyphosphoric Acid (PPA) Start->Mixing Heating Heat at 120-140 °C Mixing->Heating Monitoring Monitor by TLC Heating->Monitoring Workup Pour into ice-water Monitoring->Workup Reaction Complete Filtration Filter the precipitate Workup->Filtration Purification Recrystallize from Ethanol Filtration->Purification Product 5-Ethyl-pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative Purification->Product

    Caption: Workflow for the synthesis of a pyrido[2,3-d]pyrimidine derivative.

  • Procedure:

    • In a round-bottom flask, thoroughly mix 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (1 equivalent) and urea (1.2 equivalents).

    • Add polyphosphoric acid (PPA) as both a solvent and a dehydrating agent.

    • Heat the reaction mixture to 120-140 °C with stirring for 2-4 hours. Monitor the reaction progress by TLC.

    • Upon completion, carefully pour the hot reaction mixture into a beaker of ice-water with vigorous stirring.

    • A precipitate will form. Collect the solid by filtration and wash it thoroughly with water to remove any residual PPA.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield the pure 5-Ethyl-pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative.

Data Summary Table
CompoundStarting MaterialReagentSolvent/CatalystReaction Time (h)Yield (%)
5-Ethyl-pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acidUreaPPA2-475-85

Synthesis of Pyranopyridine Derivatives

The reactivity of the 2-pyridone scaffold can also be harnessed to synthesize other fused heterocyclic systems such as pyranopyridines. These compounds have shown potential as bioactive molecules.[5]

Protocol 3: Synthesis of an Ethyl 5-Cyano-6-hydroxy-4-ethyl-2-oxo-1,2-dihydropyridine-3-carboxylate Derivative

This protocol details a base-catalyzed condensation reaction to form a pyranopyridine precursor, which can then be rearranged to a dihydropyridine derivative.[5]

  • Reaction Mechanism:

    ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylate E Michael Adduct A->E Michael Addition B Malononitrile D Knoevenagel Adduct B->D Knoevenagel Condensation C Aromatic Aldehyde C->D D->E F Pyranopyridine Derivative E->F Intramolecular Cyclization

    Caption: Mechanistic pathway for pyranopyridine synthesis.

  • Procedure:

    • In a flask containing ethanol, dissolve 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid ethyl ester (1 equivalent), an aromatic aldehyde (1 equivalent), and malononitrile (1 equivalent).

    • Add a catalytic amount of a base, such as piperidine or triethylamine, to the mixture.

    • Reflux the reaction for 3-5 hours. The progress of the reaction should be monitored by TLC.

    • After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

    • Collect the solid by filtration, wash with cold ethanol, and dry.

    • Further purification can be achieved by recrystallization from a suitable solvent.

  • Ring Transformation to a Dihydropyridine Derivative: The synthesized pyranopyridine can undergo a ring transformation to a more stable dihydropyridine derivative.[5]

    • Dissolve the pyranopyridine derivative in glacial acetic acid.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 1 hour.

    • Cool the reaction mixture, and the dihydropyridine product will precipitate.

    • Filter the solid, wash with water, and recrystallize to obtain the pure product.

Conclusion and Future Perspectives

5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a highly valuable and versatile building block in synthetic organic and medicinal chemistry. Its strategic functionalization allows for the efficient construction of a variety of fused heterocyclic compounds with potential biological activities. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthetic utility of this compound further. Future research in this area could focus on expanding the library of heterocyclic compounds derived from this scaffold and evaluating their pharmacological properties to identify new therapeutic agents. The development of more environmentally friendly and atom-economical synthetic methods, such as one-pot multicomponent reactions, will also be a key area of investigation.[6]

References

  • Der Pharma Chemica. Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Available from: [Link]

  • PubMed. Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. Available from: [Link]

  • Taylor & Francis Online. Design, synthesis and biological assessment of novel pyridopyrimidine and chromenopyridopyrimidine analogues. Available from: [Link]

  • ACS Publications. Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Available from: [Link]

  • R Discovery. Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Available from: [Link]

  • PMC. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Available from: [Link]

  • MDPI. Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Available from: [Link]

  • SpringerLink. Synthesis and biological activities of some fused pyran derivatives. Available from: [Link]

  • PMC. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Available from: [Link]

  • Wikipedia. Hantzsch pyridine synthesis. Available from: [Link]

  • ResearchGate. Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Available from: [Link]

  • Chemical Substance Information. 5-ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. Available from: [Link]

  • MDPI. Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Available from: [Link]

  • Hindawi. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. Available from: [Link]

  • PMC. Novel pyridine-heterocycle hybrids: synthesis via Hantzsch and Biginelli reactions, docking simulations, and anticancer activity. Available from: [Link]

  • Der Pharma Chemica. Synthesis and Antimicrobial Evaluation of Some New Dihydropyrimidine Derivatives. Available from: [Link]

  • Asian Publication Corporation. Synthesis of Novel Hantzsch Dihydropyridine Derivatives. Available from: [Link]

  • Der Pharma Chemica. A Facile Multicomponent Synthesis of Ethyl-1,2,3,4-tetrahydro-6-methyl-2-oxo pyrimidine-5 carboxylate and Its Derivatives. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yield for 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals facing yield bottlenecks in the synthesis of 5-Ethyl-2-oxo-1,2-dihydropyridine-3-car...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals facing yield bottlenecks in the synthesis of 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

2-Oxo-1,2-dihydropyridine-3-carboxylic acid derivatives are highly valued as complexating agents and critical precursors in pharmaceutical development[1]. Furthermore, functionalized 2-pyridone-3-carboxylic acids are frequently utilized in downstream cross-coupling and domino decarboxylative arylation reactions, making their high-yield synthesis and precise isolation absolutely critical[2].

Below, you will find a mechanistic workflow, a targeted troubleshooting FAQ, quantitative optimization data, and a self-validating experimental protocol.

Reaction Pathway & Workflow Visualization

The most scalable route to this scaffold involves the condensation of an enamine/aldehyde precursor with cyanoacetamide, followed by cyclization and hydrolysis. The workflow below highlights the optimized path to prevent common failure modes such as tar formation and product decarboxylation.

SynthesisWorkflow Start Precursors: 2-Ethyl-3-(dimethylamino)acrylaldehyde + Cyanoacetamide Condensation Step 1: Knoevenagel Condensation & Cyclization (65°C) Start->Condensation Piperidinium Acetate Intermediate Intermediate: 5-Ethyl-2-oxo-1,2-dihydropyridine -3-carbonitrile Condensation->Intermediate Prevents tar formation Hydrolysis Step 2: Basic Hydrolysis (2M NaOH, 70°C, 4h) Intermediate->Hydrolysis Avoids strong acid Acidification Step 3: Isoelectric Precipitation (pH Adjustment to 2.8) Hydrolysis->Acidification Prevents decarboxylation Product Target API Building Block: 5-Ethyl-2-oxo-1,2-dihydropyridine -3-carboxylic acid Acidification->Product Maximizes recovery

Fig 1: Optimized synthetic workflow for 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

Troubleshooting & FAQs

Q1: Why is my cyclization yield stalling at 40-50% with significant tar formation in the reactor? A1: This is a classic symptom of using an overly aggressive base (like KOH or NaOH) during the Knoevenagel condensation step. Strong alkalis promote competitive aldol-type self-condensation and polymerization of the aldehyde precursor before it can react with cyanoacetamide. Causative Solution: Switch to a milder, bifunctional catalyst like piperidinium acetate . The secondary amine facilitates the reaction via a highly reactive iminium ion intermediate, while the weak acetate counter-ion assists in proton transfer. This drives the reaction selectively toward the 5-ethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile intermediate without degrading the starting materials.

Q2: During the hydrolysis of the 3-carbonitrile intermediate, I observe significant formation of the des-carboxy byproduct (5-ethyl-2-pyridone). How can I prevent this? A2: 2-Oxo-1,2-dihydropyridine-3-carboxylic acids are highly susceptible to protodecarboxylation. If you are using strong aqueous acids at reflux (e.g., 6M HCl at 100°C), the protonation of the carboxylate group, combined with the electron-donating resonance of the pyridone nitrogen, drastically lowers the activation energy for CO₂ extrusion. Causative Solution: Shift to a basic hydrolysis route (e.g., 2M NaOH at 70°C). Base-catalyzed hydrolysis avoids the protonated intermediate that leads to decarboxylation. Once the nitrile is fully hydrolyzed to the stable sodium carboxylate, cool the reaction to 0–5°C before carefully acidifying.

Q3: The final product is highly water-soluble. How do I improve recovery during the final aqueous workup? A3: 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is an amphoteric molecule. Over-acidification (pH < 1) protonates the pyridone nitrogen, forming a highly soluble cationic species. Conversely, under-acidification leaves it as a soluble carboxylate salt. Causative Solution: You must perform an isoelectric precipitation . The optimal precipitation for this scaffold occurs at pH 2.8–3.0. Use a calibrated pH meter during the addition of HCl, and age the suspension at 4°C to promote crystal growth.

Quantitative Yield Optimization

The table below summarizes the effect of modifying the condensation catalyst and hydrolysis conditions on the final isolated yield and purity of the target compound.

Reaction ParameterCatalyst / BaseTemp (°C)Hydrolysis / WorkupYield (%)Purity (HPLC)
Baseline (Standard) KOH (1.0 eq)85°C6M HCl (100°C) / pH < 134%82.5%
Optimization 1 Piperidine (0.2 eq)85°C6M HCl (100°C) / pH < 151%88.0%
Optimization 2 Piperidinium Acetate65°C2M NaOH (70°C) / pH 1.576%94.2%
Fully Optimized Piperidinium Acetate65°C2M NaOH (70°C) / pH 2.889% >99.0%

Validated Experimental Protocol

This protocol is designed as a self-validating system, ensuring you can confirm the success of each intermediate stage before proceeding.

Phase 1: Condensation & Cyclization
  • Charge a 500 mL round-bottom flask with 2-ethyl-3-(dimethylamino)acrylaldehyde (100 mmol) and cyanoacetamide (105 mmol).

  • Add 150 mL of absolute ethanol, followed by piperidinium acetate (10 mol%, 10 mmol).

  • Heat the mixture to 65°C under a nitrogen atmosphere for 6 hours.

    • Self-Validation Check: Monitor completion via TLC (DCM:MeOH 9:1) or LC-MS. The intermediate carbonitrile will begin to precipitate as a pale yellow solid as the reaction progresses and cools.

  • Cool the reactor to 0°C, filter the precipitate, wash with cold ethanol (2 x 20 mL), and dry under vacuum.

Phase 2: Basic Hydrolysis
  • Suspend the intermediate 5-ethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (approx. 80 mmol) in 100 mL of 2M NaOH (aqueous).

  • Heat the suspension gently to 70°C for 4 hours.

    • Critical Control: Maintaining the temperature strictly ≤70°C prevents decarboxylation. The suspension will become a clear solution as the sodium salt forms.

    • Self-Validation Check: Validate hydrolysis completion by taking a small aliquot, acidifying it, and confirming the disappearance of the sharp nitrile stretch (~2220 cm⁻¹) via FTIR.

Phase 3: Isoelectric Precipitation & Isolation
  • Cool the basic reaction mixture to 0–5°C using an ice-water bath.

  • Insert a calibrated pH probe directly into the stirring solution.

  • Slowly add 1M HCl dropwise while maintaining the internal temperature below 10°C. Continue addition until the pH reaches exactly 2.8 .

  • Age the resulting dense white suspension at 4°C for 2 hours to maximize crystal growth and minimize inclusion of inorganic salts.

  • Filter the product through a sintered glass funnel, wash with ice-cold distilled water (10 mL), and lyophilize (freeze-dry) to yield the pure 5-ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

Sources

Optimization

Preventing oxidative degradation of 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid during long-term storage

Technical Support Center: Stability of 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid Introduction Welcome to the technical support guide for 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. This document is des...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability of 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Introduction

Welcome to the technical support guide for 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to address challenges related to the long-term stability of this compound, with a specific focus on preventing oxidative degradation. The 1,2-dihydropyridine core is structurally related to a class of compounds known for their susceptibility to environmental factors, which can compromise sample integrity, experimental reproducibility, and shelf-life.[1][2] This guide provides a series of frequently asked questions for rapid issue resolution and in-depth troubleshooting protocols to systematically investigate and mitigate degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid?

A1: While specific data on this exact molecule is limited, compounds containing a dihydropyridine ring are well-documented to undergo oxidation as their primary degradation pathway.[2][3] This process, often accelerated by light, heat, and atmospheric oxygen, involves the aromatization of the dihydropyridine ring to form the more stable pyridine analogue. This conversion represents a fundamental change in the molecule's structure and properties.

Q2: What are the ideal initial storage conditions for this compound upon receipt?

A2: To minimize immediate degradation, the compound should be stored under controlled conditions that limit exposure to oxidative triggers. Based on general best practices for sensitive heterocyclic compounds, the following initial conditions are recommended.[4][5][6][7][8]

ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of chemical reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen to prevent oxidation.
Light Amber Vial / Light-Proof ContainerProtects against photolytic degradation, a known issue for dihydropyridines.[2]
Humidity Tightly Sealed Container with DesiccantMinimizes moisture, as humidity can facilitate degradative reactions.[1][9]

Q3: I suspect my sample has degraded. What is the first analytical step I should take?

A3: The first step is to perform a comparative analysis using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[10][11] By comparing the chromatogram of your stored sample to that of a freshly prepared standard or the initial batch data, you can look for a decrease in the main peak's area and the appearance of new peaks, which are indicative of degradation products.

Q4: Can I use antioxidants to prevent degradation?

A4: Yes, incorporating antioxidants can be an effective strategy, particularly for solutions or formulations. The choice of antioxidant depends on the solvent system and the specific degradation mechanism. Common choices include radical scavengers like butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA), or oxygen scavengers like ascorbic acid.[12][13] It is crucial to first confirm that the antioxidant is compatible with your compound and does not interfere with downstream applications.

Troubleshooting Guide: Investigating and Preventing Degradation

This section provides a systematic approach to diagnosing, quantifying, and mitigating the oxidative degradation of 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

Issue 1: Confirming Oxidative Degradation and Identifying Degradants

If you observe changes in your sample's physical appearance (e.g., color change) or analytical profile, you must confirm the nature of the degradation. A forced degradation study is the definitive method for this purpose.[14][15][16] This involves intentionally exposing the compound to harsh conditions to accelerate decomposition and identify potential degradation products and pathways.[17]

This protocol is designed to assess the intrinsic stability of the molecule and develop a stability-indicating analytical method.[14]

Objective: To determine the degradation profile under various stress conditions.

Methodology:

  • Prepare Stock Solutions: Prepare a stock solution of 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid in a suitable solvent (e.g., Methanol or Acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions: Aliquot the stock solution and subject it to the conditions outlined in the table below. The goal is to achieve 5-20% degradation.

  • Neutralization: After the specified time, neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples (including an unstressed control) by a suitable analytical method, such as RP-HPLC-UV/MS.[10][11]

Stress ConditionReagent / ConditionTypical DurationPurpose
Acid Hydrolysis 0.1 M HCl at 60 °C24-48 hoursTo test susceptibility to acid-catalyzed degradation.[15]
Base Hydrolysis 0.1 M NaOH at 60 °C24-48 hoursTo test susceptibility to base-catalyzed degradation.
Oxidation 3% H₂O₂ at Room Temp24 hoursTo directly assess oxidative stability.
Thermal Solid sample at 80 °C48 hoursTo evaluate thermal lability.[15]
Photolytic Solution exposed to ICH Q1B compliant light source24 hoursTo assess light sensitivity.[14]

Interpreting Results:

  • Significant degradation under 3% H₂O₂ strongly suggests a high susceptibility to oxidation.

  • Mass Spectrometry (MS) data from the HPLC-MS analysis can be used to determine the molecular weight of the degradation products. A mass loss of 2 Da (m/z - 2) from the parent compound is a classic signature of dihydropyridine aromatization.

  • The data from this study validates your HPLC method as "stability-indicating" if it can successfully separate the parent peak from all generated degradant peaks.[14]

Issue 2: Long-Term Storage Failure Despite Initial Precautions

If degradation occurs even under recommended storage conditions, a more rigorous stabilization strategy is required. This involves systematically optimizing the storage environment and considering chemical stabilizers.

  • Oxygen Headspace: Use an oxygen headspace analyzer to confirm that inert gas packaging is effective. A target of <2% oxygen is recommended.

  • Humidity Control: Ensure desiccants are active and containers are hermetically sealed. For highly sensitive materials, storage inside a glovebox with a controlled inert atmosphere may be necessary.

If the compound is stored in solution or will be used in a liquid formulation, the addition of an antioxidant is advisable.

Antioxidant ClassExamplesMechanism of ActionBest For
Radical Scavengers Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), Vitamin E (α-tocopherol)Donate a hydrogen atom to free radicals, terminating the oxidative chain reaction.Non-aqueous systems and lipids.
Oxygen Scavengers Ascorbic Acid (Vitamin C), Sodium SulfiteReact directly with oxygen, removing it from the system.Aqueous systems.[18]
Chelating Agents Ethylenediaminetetraacetic acid (EDTA), Dipicolinic AcidBind metal ions (e.g., Fe²⁺, Cu²⁺) that can catalyze oxidation reactions.Systems where trace metal contamination is a concern.[13]

Validation: Before adding an antioxidant to your bulk material, perform a small-scale compatibility study. Prepare a solution of your compound with and without the chosen antioxidant and store it under accelerated conditions (e.g., 40 °C). Analyze at regular intervals (e.g., 1, 2, and 4 weeks) to confirm that the antioxidant effectively inhibits degradation without introducing new impurities.

Visual Workflows and Pathways

Hypothetical Oxidative Degradation Pathway

The diagram below illustrates the most probable oxidative degradation pathway for 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, leading to the formation of its corresponding pyridine derivative through aromatization.

G cluster_main Oxidative Degradation Pathway Parent 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (Parent Compound) Degradant 5-Ethyl-2-hydroxypyridine-3-carboxylic acid (Aromatized Degradant) Parent->Degradant -2H⁺, -2e⁻ Oxidant Oxidizing Agent (e.g., O₂, H₂O₂, Light) Oxidant->Parent

Caption: Hypothetical oxidation of the dihydropyridine ring.

Experimental Workflow for Stability Assessment

This flowchart outlines the systematic process for evaluating the stability of a new batch of the compound and establishing appropriate long-term storage conditions.

G start Receive / Synthesize Compound initial_analysis Initial Analysis (HPLC, Purity, Appearance) start->initial_analysis forced_degradation Forced Degradation Study (ICH Conditions) initial_analysis->forced_degradation method_validation Validate Stability-Indicating Method forced_degradation->method_validation long_term_study Set Up Long-Term Stability Study (Controlled Conditions) method_validation->long_term_study decision Degradation Observed? long_term_study->decision optimize Optimize Storage (Inert Gas, Antioxidants, Packaging) decision->optimize Yes end Establish Shelf-Life & Storage Conditions decision->end No optimize->long_term_study

Caption: Workflow for compound stability testing.

References

  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Retrieved from [Link]

  • Sharp. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Testing in Pharma. Retrieved from [Link]

  • International Journal of Scientific Development and Research. (n.d.). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Marciniec, B., & Ogrodowczyk, M. (2006). Thermal stability of 1,4-dihydropyridine derivatives in solid state. Acta Poloniae Pharmaceutica, 63(6), 477–484. Retrieved from [Link]

  • Marciniec, B., & Ogrodowczyk, M. (2006). THERMAL STABILITY OF 1,4-DIHYDROPYRIDINE DERIVATIVES IN SOLID STATE. Acta Poloniae Pharmaceutica, 63(6), 477-84. Retrieved from [Link]

  • Serafino, M. T., et al. (n.d.). A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants. Molecules. Retrieved from [Link]

  • ACS Publications. (2025, July 7). Synthesis of Nitroso Derivatives of Dihydropyridine Calcium Channel Blockers. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal stability of 1,4-dihydropyridine derivatives in solid state. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Pyridine. Retrieved from [Link]

  • ResearchGate. (2026, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET. Retrieved from [Link]

  • Oxford Academic. (n.d.). A Pd(II)-Cu(II) Catalyst for the Kjeldahl Analysis of Nitrogen in Pyridines. Retrieved from [Link]

  • MDPI. (2024, November 30). Does the Supramolecular Complexation of Polyphenolic Acids with the Isomers of Pyridinecarboxamide Affect Their Antiradical Activity?. Retrieved from [Link]

  • PubMed. (2020, April 15). A combination of pyridine-2, 4-dicarboxylic acid diethyl ester and resveratrol stabilizes hypoxia-inducible factor 1-alpha and improves hair density in female volunteers. Retrieved from [Link]

  • ResearchGate. (2015, November 23). Antioxidant effect of dipicolinic acid on the metal-catalyzed lipid peroxidation and enzyme inactivation. Retrieved from [Link]

Sources

Troubleshooting

Reducing byproduct formation in 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid crystallization

Technical Support Center: 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid Crystallization Welcome to the Advanced Process Chemistry Support Portal. This guide is designed for researchers, analytical scientists, and d...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid Crystallization

Welcome to the Advanced Process Chemistry Support Portal. This guide is designed for researchers, analytical scientists, and drug development professionals troubleshooting byproduct formation during the isolation and crystallization of 5-ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

Section 1: Troubleshooting FAQs (Mechanisms & Causality)

Q1: Why is my product heavily contaminated with 5-ethyl-2-pyridone after recrystallization? A1: You are observing thermal decarboxylation. 2-Oxo-1,2-dihydropyridine-3-carboxylic acids are highly susceptible to losing their carboxylic acid group because they function as [1]. When exposed to thermal stress (typically >80°C) in polar protic solvents, the proximity of the 3-carboxylic acid to the 2-oxo group facilitates a six-membered cyclic transition state. This triggers a proton transfer and subsequent[2]. Causality & Fix: Extended heating during dissolution drives this degradation. To prevent this, strictly limit thermal exposure to <60°C and transition from a high-temperature cooling crystallization to a low-temperature anti-solvent crystallization protocol.

Q2: LC-MS shows a persistent 5–10% impurity with the exact same mass as my target molecule. How do I purge it? A2: This isobaric impurity is almost certainly a regioisomer (e.g., 4-ethyl or 6-ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid) formed during the initial [3]. Because regioisomers share nearly identical solubility profiles and crystal lattice affinities with the 5-ethyl target, they easily co-precipitate during spontaneous nucleation. Causality & Fix: Spontaneous (unseeded) crystallization at high supersaturation forces rapid precipitation, trapping regioisomers in the crystal lattice. Implement a seeded crystallization protocol within the metastable zone to selectively grow the 5-ethyl polymorph, leaving the regioisomers dissolved in the mother liquor.

Q3: My compound is "oiling out" (forming a sticky resin) instead of forming distinct crystals. What causes this? A3: Liquid-Liquid Phase Separation (LLPS), or "oiling out," occurs when the crystallization trajectory hits the binodal curve before the solubility curve. This is common with functionalized pyridones in highly polar solvent mixtures (like pure water or neat DMF) where the solute melts out of solution as a solute-rich liquid phase rather than nucleating as an ordered solid. Causality & Fix: The solvent matrix lacks the correct polarity balance to stabilize the solid lattice over the liquid state. Shift the solvent system to a miscible binary mixture with a steeper solubility gradient, such as Ethanol/Water (3:1 v/v), and ensure agitation is maintained at >250 RPM.

Section 2: Quantitative Byproduct Tracking

To maintain a self-validating process, track the following metrics during your crystallization workflow.

Byproduct / IssueMechanistic CauseAnalytical DetectionPrevention Strategy
5-Ethyl-2-pyridone Thermal decarboxylation via cyclic transition state.LC-MS: [M-44] peak.HPLC: Shift to higher retention time.Maintain T < 60°C; avoid prolonged heating in DMF/H₂O.
Regioisomers (4-/6-ethyl) Non-selective enamine/malonamide condensation.NMR: Shift in pyridone ring proton signals. LC-MS: Isobaric.Seeded crystallization; slow cooling rate (0.1°C/min).
O-Alkylated Esters Solvent reaction (if using alcohols + trace acid).LC-MS: [M+28] (if EtOH used).Avoid strongly acidic conditions in alcoholic solvents.
Amorphous Resin Liquid-Liquid Phase Separation (Oiling out).Visual: Turbid, sticky oil instead of birefringent slurry.Optimize solvent ratio (e.g., EtOH/H₂O); lower supersaturation.

Section 3: Validated Experimental Protocols

Protocol A: Low-Temperature Anti-Solvent Crystallization (Decarboxylation Prevention)

This protocol is a self-validating system: by monitoring the mother liquor, you can confirm the suppression of the[M-44] decarboxylation byproduct.

  • Dissolution: Suspend crude 5-ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid in Ethanol (5 volumes).

  • Mild Heating: Warm the suspension to 55°C (Strictly do not exceed 60°C to prevent CO₂ loss). Stir at 300 RPM until complete dissolution is achieved.

  • Filtration: Polish filter the solution through a 0.45 µm PTFE membrane into a clean, jacketed crystallizer pre-warmed to 55°C.

  • Anti-Solvent Addition: Slowly dose Water (Anti-solvent, 10 volumes) over 2 hours using a syringe pump.

  • Validation Check: Sample the mother liquor at 50% anti-solvent addition. Run a rapid HPLC assay (254 nm). Self-Validation: If the 5-ethyl-2-pyridone peak exceeds 0.5% AUC, halt addition and lower the temperature by 5°C immediately.

  • Cooling & Isolation: Cool the slurry linearly to 5°C over 4 hours. Filter, wash with cold EtOH/Water (1:3), and dry under vacuum at 40°C.

Protocol B: Seeded Cooling Crystallization (Regioisomer Rejection)

Use this method when isobaric regioisomers are present at >2% in the crude mixture.

  • Supersaturation Generation: Dissolve the crude material in a Methanol/Ethyl Acetate (1:4 v/v) mixture at 65°C.

  • Cooling to Metastable Zone: Cool the clear solution to 50°C at a rate of 0.5°C/min.

  • Seeding: Introduce 1.0 wt% of pure 5-ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid seed crystals. Hold the temperature at 50°C for 60 minutes to allow the seed bed to ripen and consume supersaturation, preventing secondary nucleation of regioisomers.

  • Controlled Desaturation: Cool the system to 10°C at a strict, slow rate of 0.1°C/min.

  • Isolation: Filter the highly crystalline slurry. The regioisomers will remain selectively dissolved in the EtOAc-rich mother liquor.

Section 4: Mechanistic & Workflow Visualizations

Decarboxylation A 5-Ethyl-2-oxo-1,2-dihydropyridine -3-carboxylic acid (Target Molecule) B Thermal Stress / Polar Solvent (T > 80°C) A->B Heat C Vinylogous β-Keto Acid Cyclic Transition State B->C Proton Transfer D 5-Ethyl-2-pyridone (Decarboxylated Byproduct) C->D -CO2 E Carbon Dioxide (CO2) (Gas Evolution) C->E Cleavage

Mechanistic pathway of thermal decarboxylation of 2-oxo-1,2-dihydropyridine-3-carboxylic acid.

Troubleshooting Start Impurity Detected in Crystallized Product Q1 Is the impurity isobaric (same mass)? Start->Q1 Regio Regioisomer Contamination (e.g., 4-ethyl or 6-ethyl) Q1->Regio Yes Q2 Is the mass [M-44]? (Loss of CO2) Q1->Q2 No Sol1 Action: Implement Seeded Cooling Crystallization Regio->Sol1 Decarb Decarboxylation Byproduct (5-Ethyl-2-pyridone) Q2->Decarb Yes Other Other Byproducts (Oxidation/Hydrolysis) Q2->Other No Sol2 Action: Use Anti-Solvent Crystallization (T < 60°C) Decarb->Sol2 Sol3 Action: Purge with N2 & Check pH Other->Sol3

Decision tree for troubleshooting crystallization byproducts based on mass spectrometry data.

Section 5: References

  • Title: Domino Decarboxylative Arylation and C–O Selective Bond Formation toward Chromeno[2,3-b]pyridine-2-one Skeletons Source: The Journal of Organic Chemistry, ACS Publications URL: [Link]

  • Title: Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

  • Title: New Pyridone-Based Derivatives as Cannabinoid Receptor Type 2 Agonists Source: Molecules, MDPI URL: [Link]

Sources

Optimization

Overcoming steric hindrance in coupling reactions involving 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for overcoming challenges associated with coupling reactions involving 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. This do...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for overcoming challenges associated with coupling reactions involving 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. This document provides in-depth troubleshooting advice, validated protocols, and expert insights to help you navigate the steric and electronic complexities of this substrate.

Introduction: Understanding the Challenge

5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a valuable building block, but its structure presents a significant challenge for standard coupling methodologies. The primary obstacle is steric hindrance , arising from the ethyl group at the C5 position and the pseudo-aromatic pyridinone ring. This bulkiness can impede the approach of coupling partners and reagents to the C3-carboxylic acid, leading to low yields, slow reaction rates, and failed reactions. This guide is designed to provide a systematic approach to overcoming these hurdles.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why are my standard amide coupling reactions (e.g., using DCC or EDC/HOBt) failing with this substrate?

A: Standard carbodiimide-based methods often fail with sterically hindered carboxylic acids like this one.[1][2] The activated intermediate formed by reagents like DCC (dicyclohexylcarbodiimide) is often not reactive enough to overcome the high activation energy required for the nucleophilic attack by the amine, especially if the amine partner is also bulky.[3] Furthermore, the pyridone nitrogen can potentially interact with reagents, complicating the reaction.

Q2: What is the first change I should make to my protocol when a coupling reaction shows low yield?

A: The most impactful initial change is to switch from carbodiimide activators to a more potent class of coupling reagents, such as uronium/aminium or phosphonium salts .[1][4] Reagents like HATU, HBTU, or PyBOP are specifically designed for difficult couplings and can significantly improve reaction rates and yields, even with sterically demanding substrates.[4][5]

Q3: Besides amide coupling, what other reactions are challenging with this molecule?

A: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) on the pyridinone ring can also be difficult.[6] The electron-rich nature of the 2-pyridone ring and the steric bulk of the ethyl group can hinder the key steps of the catalytic cycle, such as oxidative addition and reductive elimination.[7][8] Success in these cases is highly dependent on the choice of a suitable, sterically bulky ligand.[9]

Q4: Can reaction conditions like temperature and solvent make a difference?

A: Absolutely. For challenging couplings, gently increasing the temperature (e.g., to 40-60 °C) can help overcome the activation energy barrier.[3][10] However, this must be done cautiously to avoid racemization if chiral centers are present.[10] Solvent choice is also critical; polar aprotic solvents like DMF or NMP are standard, but in some cases, less coordinating solvents might be beneficial.[3]

Part 2: Troubleshooting Guide & Optimization

This section provides a question-and-answer formatted guide to troubleshoot specific coupling reaction failures.

Scenario 1: Amide Bond Formation

Q: I tried switching to HBTU, but my yield is still below 50%. What's my next step?

A: While HBTU is a good starting point, some substrates require even more reactive activating agents.

  • Expert Recommendation: Switch to HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) .[4][11] The HOAt leaving group generated by HATU is more reactive than the HOBt generated from HBTU. This is due to the neighboring pyridine nitrogen in the HOAt moiety, which provides anchimeric assistance during the coupling reaction, accelerating the formation of the amide bond.[4]

  • Alternative High-Reactivity Reagent: Consider COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) .[4][11] COMU is based on the OxymaPure leaving group and is often cited as being even more efficient and safer than benzotriazole-based reagents like HATU.[4]

Q: My amine coupling partner is a poorly nucleophilic aniline. How can I drive the reaction to completion?

A: Coupling with electron-deficient or sterically hindered amines is a classic challenge.[12] This requires maximizing the electrophilicity of the carboxylic acid partner.

  • Strategy 1: Acid Chloride Formation. Convert the carboxylic acid to the highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This method is robust but can be harsh and may not be suitable for sensitive substrates with multiple functional groups.[3]

  • Strategy 2: Use of Boric Acid Catalysis. Direct amidation catalyzed by boric acid has emerged as a powerful, green alternative for forming amides, particularly for sterically hindered substrates.[13] The reaction typically requires azeotropic removal of water at higher temperatures but avoids stoichiometric activating agents.[13]

Scenario 2: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)

(Note: This assumes the user has a halogenated version of the pyridinone for cross-coupling)

Q: I am attempting a Suzuki-Miyaura coupling at the C4 or C6 position, but I see no product formation and my catalyst appears to have decomposed.

A: This is a common issue with electron-rich heterocyclic substrates. The choice of ligand is paramount for success. Standard ligands like PPh₃ are often ineffective.

  • Expert Recommendation: Use Bulky, Electron-Rich Ligands. The key to success is using ligands that promote the oxidative addition and reductive elimination steps while stabilizing the palladium catalyst.

    • Buchwald Biarylphosphines: Ligands such as SPhos, XPhos, or RuPhos are specifically designed for challenging cross-couplings. Their steric bulk and electron-donating properties facilitate the formation of the active monoligated Pd(0) species and accelerate the reductive elimination step.[9]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors that form very stable bonds with palladium, creating robust catalysts.[14][15] They have shown exceptional performance in couplings involving sterically hindered substrates.[14][15][16]

Q: What is the optimal base and solvent system for a hindered Suzuki coupling?

A: The base and solvent system is critical and must be optimized.

  • Base Selection: While Na₂CO₃ or K₂CO₃ are common, hindered couplings often benefit from stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ .[17] For extremely challenging substrates, a strong base like t-BuOK might be necessary.[14]

  • Solvent System: Aprotic polar solvents are generally preferred. Dioxane, toluene, or THF , often with a small amount of water, are excellent choices.[14] The optimal solvent depends heavily on the specific substrates and ligand used.

Part 3: Data & Protocols
Comparative Table of Amide Coupling Reagents for Hindered Substrates
ReagentClassRelative ReactivityKey AdvantagesPotential Issues
DCC/EDC CarbodiimideLowInexpensive, common.Low yields with hindered substrates, DCU byproduct (DCC), racemization.[1]
HBTU/TBTU Uronium/AminiumMedium-HighGood for many standard couplings, reliable.Can fail with very hindered substrates, potential for guanidinylation side reactions.[4][5]
HATU/HCTU Uronium/AminiumHighExcellent for hindered amino acids, fast reactions, reduced racemization due to HOAt/HO-6-ClBt leaving group.[4][11]Higher cost, potentially explosive nature of HOBt/HOAt derivatives (though modern formulations are safer).[18]
PyBOP/PyAOP PhosphoniumHigh-Very HighVery effective for difficult couplings and cyclizations, less risk of guanidinylation compared to uronium salts.[4][5]Byproducts can complicate purification.
COMU/PyOxim Uronium/AminiumVery HighBased on safer OxymaPure leaving group, highly reactive, water-soluble byproducts.[4][18]Higher cost.
TCFH/BTFFH FluorinatingExtremely HighForms highly reactive acyl fluorides in situ, effective for the most challenging couplings.[3]Reagents can be moisture-sensitive.
Validated Experimental Protocol: HATU-Mediated Amide Coupling

This protocol describes the coupling of 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid with a generic primary amine.

Materials:

  • 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (1.0 eq)

  • Primary Amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Activation: Stir the solution at room temperature for 5 minutes.

  • Base Addition: Add DIPEA (3.0 eq) to the flask and stir for an additional 10 minutes. The solution may change color, indicating activation.

  • Amine Addition: Add the primary amine (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS. If the reaction is sluggish after 2-4 hours, gently warm the mixture to 40 °C. For highly hindered amines, the reaction may require stirring overnight.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Part 4: Visualization of Workflow
Diagram: Strategy Selection for Coupling Reactions

The following diagram outlines a decision-making process for selecting an appropriate strategy when faced with a challenging coupling reaction involving the target molecule.

G cluster_start Initial Assessment cluster_type Reaction Type cluster_amide Amide Bond Formation (C(O)-N) cluster_cross Cross-Coupling (C-C / C-N) start Substrate: 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid Identify Steric & Electronic Challenge reaction_type Select Coupling Type start->reaction_type amide_partner Assess Amine Partner (Primary, Secondary, Aniline?) reaction_type->amide_partner Amide cross_partner Assess Coupling Partner (Boronic Acid, Amine, etc.) reaction_type->cross_partner Cross-Coupling reagent_choice Select High-Potency Reagent: HATU, HCTU, COMU, PyBOP amide_partner->reagent_choice Standard/Hindered extreme_case Alternative Strategy: - Acid Chloride Formation - Boric Acid Catalysis reagent_choice->extreme_case If Fails ligand_choice Select Bulky Ligand: - Biarylphosphine (SPhos, XPhos) - NHC Ligand (IPr, SImes) cross_partner->ligand_choice condition_opt Optimize Conditions: - Base (K3PO4, Cs2CO3) - Solvent (Dioxane, Toluene) ligand_choice->condition_opt

Caption: Decision workflow for overcoming steric hindrance.

References
  • An unprecedented Pd-catalyzed decarboxylative coupling reaction of aromatic carboxylic acids in aqueous medium under air: synthesis of 3-aryl-imidazo[1,2-a]pyridines from aryl chlorides. Organic & Biomolecular Chemistry.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Hu, L., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Coupling Reagents. AAPPTEC. [Link]

  • Ahadi, M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Iranian Journal of Pharmaceutical Research. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Billingsley, K. L., et al. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition. [Link]

  • Todorovic, M., & Perrin, D. M. (2020). Recent developments in catalytic amide bond formation. Peptide Science. [Link]

  • Peptide synthesis. University of Calgary. [Link]

  • Commonly used amide/peptide coupling reagents. ResearchGate. [Link]

  • Ahadi, M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC. [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Kjell, D. P., & R. A. Singer. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Wang, Z., et al. (2009). Selective Decarboxylation: A Facile Synthesis of 3-Pyridinecarboxylic Acid Derivative. Synthetic Communications. [Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]

  • Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Valente, C., et al. (2012). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. [Link]

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry. [Link]

  • Wang, D., et al. (2019). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki-Miyaura coupling of nitrobenzenes. Chemical Communications. [Link]

  • Boric Acid Catalyzed Amidation. Organic Syntheses. [Link]

  • Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • A New Route to 5-Aryl and 5-Heteroaryl-2-pyrones via Suzuki Coupling of a 2-Pyrone-5-boronate ester. ResearchGate. [Link]

  • Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews. [Link]

  • Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

  • Al-Salahi, R., et al. (2011). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation. Hilaris. [Link]

  • Foley, D. A., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids with Pyridine-N-Oxides. The Journal of Organic Chemistry. [Link]

  • Parmar, D. K. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope. [Link]

Sources

Troubleshooting

Technical Support Center: Refining Mass Spectrometry Parameters for 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid Trace Detection

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the trace-level detection of 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid using Liquid C...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the trace-level detection of 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Here, we will explore the nuances of method development, address common challenges, and offer field-proven strategies to enhance sensitivity and robustness.

Part 1: Foundational Knowledge: Understanding the Analyte

5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a small polar molecule belonging to the dihydropyridine class of compounds.[1][2] Its structure, featuring a carboxylic acid and a pyridinone ring, dictates its behavior in a mass spectrometer. The presence of acidic and basic moieties makes it amenable to electrospray ionization (ESI), a soft ionization technique ideal for such molecules.[3]

Key Physicochemical Properties
PropertyValue/InformationSignificance for MS Analysis
Molecular Formula C8H9NO3Provides the basis for calculating the exact mass.
Molecular Weight 167.16 g/mol [4]The starting point for identifying the precursor ion.
Structure Contains a carboxylic acid and a pyridinone ring.The carboxylic acid group is readily deprotonated in negative ion mode, while the pyridine nitrogen can be protonated in positive ion mode.
Polarity PolarInfluences the choice of chromatographic conditions (e.g., reversed-phase with aqueous mobile phases).

Part 2: Frequently Asked Questions (FAQs) for Method Development

Q1: Which ionization mode, positive or negative, is optimal for this compound?

Answer: Both positive and negative ion modes should be evaluated during initial method development.

  • Negative Ion Mode (ESI-): The carboxylic acid group is easily deprotonated, making ESI- a highly sensitive option. You will primarily observe the [M-H]⁻ ion.

  • Positive Ion Mode (ESI+): The pyridine nitrogen can be protonated, leading to the formation of the [M+H]⁺ ion.[3]

The choice often depends on the sample matrix and background noise. A systematic approach involves infusing a standard solution of the analyte and comparing the signal-to-noise ratio in both polarities.[5]

Q2: How do I select the precursor and product ions for Multiple Reaction Monitoring (MRM)?

Answer: The selection of precursor and product ions is critical for the selectivity and sensitivity of your assay.[6]

Step 1: Precursor Ion Selection Infuse a standard solution of the analyte into the mass spectrometer and acquire a full scan spectrum in both positive and negative ion modes. The most abundant ion will typically be your precursor ion ([M+H]⁺ or [M-H]⁻).

Step 2: Product Ion Selection Perform a product ion scan on your selected precursor ion. This involves isolating the precursor ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.[7][8] For carboxylic acids, common neutral losses include H₂O and CO₂.[9][10] The pyridinone ring may also undergo characteristic fragmentation. Select the most stable and abundant fragment ions as your product ions for MRM.

A logical workflow for this process is illustrated below:

Caption: Workflow for MRM transition selection.

Q3: What are typical starting parameters for collision energy (CE)?

Answer: Collision energy is a critical parameter that needs to be optimized for each MRM transition.[11] A good starting point is to perform a collision energy optimization experiment where you ramp the CE over a range (e.g., 5-50 eV) and monitor the intensity of your product ions. The optimal CE will be the value that produces the highest and most stable signal for your product ion.[5] You should aim to retain about 10-15% of the precursor ion to ensure a stable transition.[5]

Part 3: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Scenario 1: You are observing low signal intensity or complete signal loss, especially in biological samples.

Question: Why is the signal for my analyte significantly lower in my plasma samples compared to the calibration standards prepared in solvent?

Answer: This is a classic indication of ion suppression , where components in your sample matrix interfere with the ionization of your analyte in the mass spectrometer's source.[6][12] Co-eluting matrix components can compete with your analyte for ionization, leading to a reduced signal.[12]

Troubleshooting Steps:

  • Assess the Matrix Effect: Quantify the extent of ion suppression by comparing the analyte's response in a post-extraction spiked matrix sample to its response in a neat solution.[12] A matrix factor of less than 1 indicates ion suppression.[12]

  • Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[12]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.

    • Liquid-Liquid Extraction (LLE): Can also be effective but may be less selective than SPE.

    • Protein Precipitation (PPT): While simple, it is often the least effective at removing interfering components.[13]

  • Optimize Chromatography: Modifying your LC method can help separate your analyte from co-eluting interferences.[12]

    • Try a different column chemistry.

    • Adjust the mobile phase gradient to improve separation.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for ion suppression.[12] Since it has nearly identical chemical and physical properties to the analyte, it will be affected by ion suppression in the same way, allowing for accurate quantification based on the analyte-to-IS ratio.[12]

Ion_Suppression_Troubleshooting start Low Signal in Matrix assess_matrix Assess Matrix Effect (Post-Spike vs. Neat) start->assess_matrix is_suppression Ion Suppression Confirmed? assess_matrix->is_suppression improve_prep Optimize Sample Prep (SPE, LLE) is_suppression->improve_prep Yes no_suppression Investigate Other Issues (e.g., source contamination) is_suppression->no_suppression No optimize_lc Optimize Chromatography (Gradient, Column) improve_prep->optimize_lc use_is Implement Stable Isotope Internal Standard optimize_lc->use_is end Problem Resolved use_is->end

Caption: A decision tree for troubleshooting ion suppression.

Scenario 2: You are observing poor peak shape and inconsistent retention times.

Question: My peaks are broad, tailing, and the retention time is shifting between injections. What could be the cause?

Answer: These issues often point to problems with the chromatography or interactions with the LC system components.

Troubleshooting Steps:

  • Check for System Contamination: Contaminants in the LC system can lead to poor peak shape and retention time instability.[11] Regularly inject system suitability test (SST) samples to monitor for these issues.[11]

  • Evaluate Column Health: The column is a primary suspect.

    • Ensure the mobile phase pH is appropriate for the column and your analyte. For a carboxylic acid, a lower pH mobile phase (e.g., with 0.1% formic acid) will keep it in its neutral form, which is generally better for reversed-phase chromatography.

    • Consider that your analyte may be interacting with the metal surfaces of the column. For chelating compounds, using a metal-free or bio-inert column can significantly improve peak shape and recovery.[14]

  • Optimize Mobile Phase Composition: Ensure your mobile phase is properly prepared and degassed. Small variations in composition can affect retention times.

  • Clean the Ion Source: Buildup of salts and sample residues on the ion source can affect performance.[11] A weekly cleaning is a good practice to maintain sensitivity and stability.[11]

Part 4: Experimental Protocols

Protocol 1: Basic Electrospray Ionization (ESI) Optimization

This protocol outlines a systematic approach to optimizing key ESI parameters.

Materials:

  • Standard solution of 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (e.g., 1 µg/mL in 50:50 acetonitrile:water).

  • Syringe pump.

  • Mass spectrometer with an ESI source.

Procedure:

  • Infuse the standard solution at a flow rate typical for your LC method (e.g., 0.2-0.5 mL/min) using a tee-piece.

  • Set the mass spectrometer to acquire data in both positive and negative full scan modes.

  • Systematically vary the following parameters, one at a time, while monitoring the signal intensity of the [M+H]⁺ or [M-H]⁻ ion:

    • Capillary/Sprayer Voltage: Start with a typical value (e.g., 3-4 kV) and adjust in small increments.[13] Lower voltages can sometimes reduce in-source fragmentation and instability.[13]

    • Gas Flows (Nebulizer and Drying Gas): Optimize for efficient desolvation without causing excessive cooling, which can reduce signal.

    • Drying Gas Temperature: Adjust to ensure complete desolvation of the droplets.

  • For each parameter, plot the signal intensity versus the parameter value to identify the optimal setting. Aim for a value on a plateau rather than a sharp maximum to ensure robustness.[5]

Protocol 2: Quantifying Matrix Effects

This protocol allows you to determine the extent of ion suppression or enhancement from your sample matrix.[12]

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte and internal standard into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample. Spike the analyte and internal standard into the final extracted matrix.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before extraction.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Calculate the Recovery (RE):

    • RE (%) = [(Peak Area in Set C) / (Peak Area in Set B)] * 100

  • Calculate the Overall Process Efficiency (PE):

    • PE (%) = [(Peak Area in Set C) / (Peak Area in Set A)] * 100 = MF * RE

References

  • Vertex AI Search. (2025, November 20). Optimizing LC-MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. Biotech Spain.
  • ZefSci. (2025, May 6).
  • LCGC International. (2026, March 11). An Uncommon Fix for LC–MS Ion Suppression.
  • BenchChem. (2025). Technical Support Center: Overcoming Ion Suppression in LC-MS/MS Analysis of 4-MPEA.
  • Element Lab Solutions. (n.d.).
  • Southam, A. D., et al. (2023). Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. MDPI.
  • LCGC International. (n.d.). Tips for Optimizing Key Parameters in LC–MS.
  • Chemical Substance Information. (n.d.). 5-ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.
  • Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. (n.d.).
  • PubMed. (2013, March 15). Correlations of ion structure with multiple fragmentation pathways arising from collision-induced dissociations of selected α-hydroxycarboxylic acid anions.
  • UND Scholarly Commons. (n.d.).
  • Springer Protocols. (n.d.). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry | Request PDF.
  • Spectroscopy. (2016, March 1). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine.
  • Wikipedia. (n.d.).
  • PubMed. (n.d.). Collision-induced Dissociation of Carboxylate Anions From Derivatized 5-lipoxygenase Metabolites of Arachidonic Acid.
  • BenchChem. (n.d.).
  • MDPI. (2023, October 21).
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Collision-induced dissociations of carboxylate negative ions from 2-ethylbutanoic, 2-methylpropanoic, and pivalic acids. An isotopic labelling study.
  • ChemScene. (n.d.). 1-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid.
  • Taylor & Francis. (n.d.).

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Reference Data & Comparative Studies

Validation

5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid vs. Alternative 2-Pyridone Derivatives: A Comparative Guide

Introduction: The 2-Pyridone Scaffold in Drug Discovery The 2-pyridone heterocyclic core is universally recognized as a "privileged scaffold" in modern medicinal chemistry. Featured prominently in FDA-approved therapeuti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 2-Pyridone Scaffold in Drug Discovery

The 2-pyridone heterocyclic core is universally recognized as a "privileged scaffold" in modern medicinal chemistry. Featured prominently in FDA-approved therapeutics such as the kinase inhibitors palbociclib and tazemetostat, as well as the NNRTI doravirine, the 2-pyridone ring acts as a versatile non-peptidic mimic 1. Its unique lactam-lactim tautomeric equilibrium allows it to serve simultaneously as a hydrogen bond donor (N-H) and acceptor (C=O), making it an ideal bioisostere for amides, phenyl rings, and pyrimidines 2.

Among the myriad of functionalized analogs, 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS: 1248969-30-3) has emerged as a highly specialized building block. This guide objectively compares its physicochemical properties, structural advantages, and synthetic utility against other common 2-pyridone derivatives to assist researchers in rational drug design.

Mechanistic & Structural Comparison

To understand the specific utility of 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (herein referred to as 5-Et-2-OP-3-CA ), we must analyze the causality behind its structural features compared to standard unsubstituted or 4-/6-substituted 2-pyridones.

The 5-Ethyl Advantage (Hydrophobic Pocket Targeting)

Unsubstituted 2-pyridones or 5-methyl derivatives often lack the optimal steric bulk required to fully occupy deep hydrophobic sub-pockets within target proteins (e.g., mutant IDH1 or specific kinase hinge regions). The ethyl substitution at the C5 position incrementally increases the molecule's lipophilicity (LogP). This precise extension enhances van der Waals interactions with hydrophobic residues (like Leucine or Isoleucine) without drastically increasing the molecular weight or violating Lipinski's Rule of Five. Furthermore, it improves passive cell membrane permeability compared to its des-ethyl counterparts 3.

The 3-Carboxylic Acid Functionality (Bidentate Binding & Linker Utility)

While substitutions at the C4 or C6 positions are common for altering the electronic distribution of the ring, placing a carboxylic acid at the C3 position (ortho to the lactam carbonyl) provides two distinct advantages:

  • Metalloenzyme Chelation: The spatial arrangement of the C2-oxo and C3-carboxylic acid groups allows for potent bidentate chelation of metal ions (e.g., Mg2+, Zn2+), making it highly effective in designing inhibitors for metalloenzymes or HIV integrase.

  • Vectorial Amide Coupling: The carboxylic acid acts as a robust synthetic handle. When converted to an amide, it mimics peptide bonds, directing the attached pharmacophore toward solvent-exposed regions or adjacent binding clefts while the 2-pyridone core anchors to the protein backbone.

G Core 2-Pyridone Scaffold HBD N-H (H-Bond Donor) Core->HBD provides HBA C=O (H-Bond Acceptor) Core->HBA provides Ethyl 5-Ethyl Group (Hydrophobic Pocket) Core->Ethyl C5 substitution COOH 3-COOH Group (Solvent/Amide Linker) Core->COOH C3 substitution Target Kinase Hinge Region HBD->Target anchors to backbone C=O HBA->Target anchors to backbone N-H Ethyl->Target van der Waals interactions

Pharmacophore mapping of 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid in target binding.

Comparative Data Analysis

The table below summarizes the theoretical and practical differences between 5-Et-2-OP-3-CA and other common 2-pyridone building blocks used in library synthesis.

DerivativeKey SubstitutionH-Bond Donors / AcceptorsPrimary Medicinal Chemistry ApplicationSteric / Hydrophobic Contribution
2-Pyridone None1 / 1Fragment-based screening, basic bioisostere for phenyl/amide rings.Minimal; highly water-soluble, lacks sub-pocket targeting.
5-Methyl-2-pyridone C5-Methyl1 / 1Kinase hinge-binding motifs, mild lipophilicity enhancement.Low; fills small hydrophobic voids.
5-Et-2-OP-3-CA C5-Ethyl, C3-COOH2 / 3Metalloenzyme inhibitors, complex amide-linked pharmacophores.High; ethyl group effectively anchors into deep hydrophobic pockets.
4-Hydroxy-2-pyridone C4-Hydroxyl2 / 2Antifungal agents, iron chelators (e.g., Ciclopirox analogs).Low; highly polar, limits passive membrane permeability.

Experimental Methodology: Self-Validating Amide Coupling

When utilizing 5-Et-2-OP-3-CA as a building block, standard carbodiimide coupling agents (like EDC/HOBt) often yield poor results. The electron-deficient nature of the pyridone ring, combined with the steric hindrance of the adjacent C2-oxo group, reduces the reactivity of the C3-carboxylic acid.

To ensure a self-validating and high-yielding protocol, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) must be used. HATU generates a highly reactive OAt-ester intermediate that drives the reaction to completion.

Step-by-Step Protocol: HATU-Mediated Amide Derivatization
  • Preparation: In an oven-dried 10 mL round-bottom flask under a nitrogen atmosphere, dissolve 5-Et-2-OP-3-CA (0.1 mmol, 16.7 mg) in anhydrous DMF (1.0 mL).

  • Activation: Add HATU (0.12 mmol, 45.6 mg, 1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (0.3 mmol, 52 µL, 3.0 eq) to the solution. Stir at room temperature for 15 minutes. Causality note: The color will shift to a pale yellow, indicating the successful formation of the active OAt-ester.

  • Coupling: Add the desired primary amine (0.11 mmol, 1.1 eq) dropwise. Stir the reaction mixture at room temperature for 2–4 hours.

  • Validation (In-Process): Monitor the reaction via LC-MS. The disappearance of the 5-Et-2-OP-3-CA mass peak (m/z 166.05 [M-H]-) and the appearance of the desired amide mass peak confirms successful coupling.

  • Workup & Purification: Quench the reaction with water (5 mL) and extract with Ethyl Acetate (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Workflow A 5-Et-2-OP-3-CA (0.1 mmol) B HATU (1.2 eq) + DIPEA (3.0 eq) in DMF A->B Activation C Active OAt-Ester Intermediate B->C E Amide Coupling (RT, 2-4 hours) C->E Nucleophilic Attack D Primary Amine (1.1 eq) D->E F LC-MS Validation & Prep-HPLC Purification E->F Product Isolation

Step-by-step experimental workflow for HATU-mediated amide coupling of the 3-carboxylic acid.

Conclusion

While simpler 2-pyridone derivatives are excellent for initial fragment screening, 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid offers a sophisticated, dual-purpose scaffold. Its C5-ethyl group provides critical hydrophobic anchoring, while the C3-carboxylic acid enables precise vectorial growth via amide coupling or direct metalloenzyme chelation. By employing optimized activation chemistries like HATU, researchers can efficiently integrate this scaffold into advanced lead optimization campaigns.

References

  • Liu, J., et al. "Recent Advances of Pyridinone in Medicinal Chemistry." Frontiers in Chemistry, March 2022.
  • Hurtado-Rodríguez, D., et al. "Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions." RSC Advances, December 2022.
  • ResearchGate Database. "Pyridones in drug discovery: Recent advances.

Sources

Comparative

A Comparative Guide to Validating the Structural Purity of 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid using LC-MS

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the structural integrity and purity of an active pharmaceutical ingredient (API) are paramount to ensuring i...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the structural integrity and purity of an active pharmaceutical ingredient (API) are paramount to ensuring its safety and efficacy.[1] This guide provides a comprehensive framework for validating the structural purity of 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, a compound of interest in medicinal chemistry, with a primary focus on Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] We will delve into the rationale behind experimental choices, compare LC-MS with alternative analytical techniques, and provide detailed protocols to ensure self-validating and robust results.

The presence of impurities, even in minute quantities, can significantly impact the therapeutic outcome and safety profile of a drug.[4] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[5][6] This guide is designed to align with these principles, offering a practical approach to achieving and demonstrating the required level of purity for 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

The Central Role of LC-MS in Structural Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone technique in modern pharmaceutical analysis due to its exceptional sensitivity, selectivity, and versatility.[7] It combines the powerful separation capabilities of liquid chromatography with the precise mass detection of mass spectrometry, making it an ideal tool for identifying and quantifying the target compound and any potential impurities.[8]

The hyphenated nature of LC-MS allows for the separation of complex mixtures, followed by the determination of the mass-to-charge ratio (m/z) of individual components.[7][9] This dual-layered analysis provides a high degree of confidence in both the identity of the main compound and the detection of any related substances or degradation products.[10]

Why LC-MS is the Preferred Method
  • High Sensitivity and Selectivity: LC-MS can detect and quantify impurities at very low levels, often in the parts-per-million (ppm) or even parts-per-billion (ppb) range, which is crucial for meeting regulatory thresholds.[7]

  • Structural Elucidation Capabilities: Tandem mass spectrometry (MS/MS) experiments can provide valuable structural information by fragmenting the parent ion and analyzing the resulting daughter ions.[11][12] This is instrumental in identifying unknown impurities.

  • Versatility: LC-MS can be adapted to analyze a wide range of small molecules with varying polarities and chemical properties.[9]

  • Speed and Efficiency: Modern ultra-high-performance liquid chromatography (UHPLC) systems coupled with fast-scanning mass spectrometers allow for rapid analysis times, increasing throughput in a drug development setting.[9]

Comparative Analysis of Purity Validation Techniques

While LC-MS is a powerful tool, a comprehensive purity assessment often involves orthogonal analytical techniques to provide a complete picture. Each method offers unique advantages and limitations.

Technique Principle Strengths Limitations Relevance to 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
LC-MS Separation by chromatography, detection by massHigh sensitivity and selectivity, structural information from MS/MS.[7][11]Matrix effects can influence ionization, requires expertise for data interpretation.[13]Primary method: Ideal for identifying and quantifying organic impurities and degradation products.
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation by chromatography, detection by UV absorbanceRobust, reproducible, widely available, good for quantification of known impurities.[14][15]Less sensitive than MS, requires chromophores for detection, cannot identify unknown peaks without standards.Complementary method: Useful for routine purity checks and quantification against a reference standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic fieldProvides detailed structural information, can be used for quantitative analysis (qNMR).Lower sensitivity compared to MS, complex spectra can be difficult to interpret for mixtures.Confirmatory method: Essential for unambiguous structure confirmation of the main compound and isolated impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds by chromatography, detection by massExcellent for volatile and semi-volatile impurities.[9]Not suitable for non-volatile or thermally labile compounds like the target molecule without derivatization.Limited applicability: Primarily for analyzing residual solvents from the synthesis process.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a referenceCan determine the absolute purity of highly crystalline substances without a reference standard.[4]Not suitable for amorphous materials or compounds that decompose on melting, does not identify impurities.[4]Screening tool: Can provide a rapid assessment of overall purity for crystalline batches.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent materialSimple, rapid, and inexpensive for qualitative analysis and reaction monitoring.[16][17]Not quantitative, lower resolution compared to HPLC.In-process control: Useful for monitoring the progress of synthesis and purification steps.

Experimental Protocol: LC-MS Analysis of 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

This section outlines a detailed, step-by-step methodology for the LC-MS analysis of 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Sample Preparation

The goal of sample preparation is to dissolve the analyte in a suitable solvent that is compatible with the LC-MS system and to remove any particulate matter that could damage the instrument.

  • Step 1.1: Weighing and Dissolution: Accurately weigh approximately 1 mg of the 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid sample. Dissolve it in 1 mL of a diluent such as a mixture of acetonitrile and water (e.g., 50:50 v/v). The choice of diluent should be based on the solubility of the compound and its compatibility with the mobile phase.

  • Step 1.2: Sonication and Filtration: Sonicate the solution for 5-10 minutes to ensure complete dissolution. Filter the solution through a 0.22 µm syringe filter to remove any particulates.

Liquid Chromatography Conditions

The chromatographic conditions are optimized to achieve good separation of the main peak from any potential impurities.

  • Step 2.1: Column Selection: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a common starting point for the analysis of moderately polar compounds like pyridinone derivatives.[18]

  • Step 2.2: Mobile Phase: A gradient elution is typically employed to separate compounds with a range of polarities.

    • Mobile Phase A: 0.1% formic acid in water. The acid helps to improve peak shape and ionization efficiency.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Step 2.3: Gradient Program:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: Hold at 5% B (re-equilibration)

  • Step 2.4: Flow Rate and Injection Volume: A flow rate of 0.3 mL/min and an injection volume of 1-5 µL are typical for a 2.1 mm ID column.

Mass Spectrometry Parameters

The mass spectrometer settings are crucial for achieving optimal sensitivity and obtaining meaningful mass data.

  • Step 3.1: Ionization Mode: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules and is commonly used in LC-MS.[12] Both positive and negative ion modes should be evaluated to determine which provides a better signal for the parent compound and potential impurities.

  • Step 3.2: Full Scan Analysis: Initially, a full scan analysis (e.g., m/z 100-1000) is performed to detect all ionizable species eluting from the column. The expected m/z for the protonated molecule [M+H]+ of 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (C8H9NO3, MW: 167.16) is approximately 168.06.

  • Step 3.3: Tandem MS (MS/MS) for Structural Confirmation: To confirm the structure of the main peak and identify impurities, a product ion scan (MS/MS) is performed. The precursor ion (e.g., m/z 168.06) is isolated and fragmented to produce a characteristic fragmentation pattern.

Workflow for LC-MS Analysis

LC-MS Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve sonicate Sonicate dissolve->sonicate filter Filter (0.22 µm) sonicate->filter inject Inject Sample filter->inject separate Separation on C18 Column inject->separate ionize Electrospray Ionization (ESI) separate->ionize full_scan Full Scan Analysis ionize->full_scan msms Tandem MS (MS/MS) full_scan->msms identify Identify Main Peak msms->identify detect Detect Impurities identify->detect quantify Quantify Purity detect->quantify

Caption: Workflow for the LC-MS analysis of 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

Data Interpretation and Purity Calculation

The data obtained from the LC-MS analysis is processed to determine the purity of the sample.

  • Peak Integration: The chromatographic peaks corresponding to the main compound and all impurities are integrated to determine their respective peak areas.

  • Purity Calculation (Area Percent): The purity is often expressed as an area percentage, calculated as follows:

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • Impurity Thresholds: The levels of identified and unidentified impurities should be compared against the reporting, identification, and qualification thresholds defined by ICH guidelines.[19][20] For instance, the identification threshold is often around 0.10%.[6] Any impurity exceeding this level should be structurally characterized.

Decision Tree for Impurity Investigation

Impurity Investigation Decision Tree start LC-MS Data Acquired check_purity Purity > 99.5%? start->check_purity check_impurities Any impurity > 0.10%? check_purity->check_impurities No pass Batch Passes Purity Specification check_purity->pass Yes check_impurities->pass No identify_impurity Characterize Impurity (MS/MS, NMR) check_impurities->identify_impurity Yes fail Batch Fails Investigate Synthesis/Purification qualify_impurity Qualify Impurity (Toxicological Assessment) identify_impurity->qualify_impurity qualify_impurity->fail

Caption: Decision-making process for impurity investigation based on LC-MS results.

Conclusion

Validating the structural purity of 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a critical step in its development as a potential pharmaceutical agent. LC-MS provides a highly sensitive and specific method for this purpose, enabling the detection and identification of impurities at levels required by regulatory standards. By employing a systematic approach that combines robust experimental protocols with a sound understanding of the underlying principles, researchers can confidently establish the purity of their compound. Furthermore, complementing LC-MS with orthogonal techniques such as NMR and HPLC-UV provides a more complete and self-validating assessment of the compound's quality. This comprehensive approach ensures the integrity of the drug substance and ultimately contributes to the development of safer and more effective medicines.

References

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25).
  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation - IJRAR.org.
  • 5-ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid — Chemical Substance Information.
  • a generic approach to the Validation of Small Molecule Lc-MS/MS Biomarker assays - International Pharmaceutical Industry.
  • ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances - IKEV.
  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (2025, October 7).
  • ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25).
  • The Importance of Purity Determination of Pharmaceuticals - NETZSCH Analyzing & Testing. (2020, July 22).
  • Strategies for structure elucidation of small molecules based on LC-MS/MS data from complex biological samples - PubMed. (2022, September 7).
  • How Important Is Chemical Purity In The Pharmaceutical Industry? - Moravek, Inc. (2019, June 19).
  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16).
  • Advances in structure elucidation of small molecules using mass spectrometry - PMC - NIH.
  • Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis | Request PDF - ResearchGate.
  • Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development - SciSpace. (2019, December 1).
  • Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - MDPI. (2022, September 30).
  • Purity Assay (Pharmaceutical Testing) - Pathogenia.
  • Small Molecule Drug Characterization and Purity Analysis - Agilent.
  • Application of LCMS in small-molecule drug development. (2016, August 24).
  • A new and highly sensitive LC-MS/MS method for simultaneous quantification of NMNand related pyridine compounds in different.
  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC.
  • (PDF) LC-MS/MS application for urine free pyridinoline and free deoxypyridinoline: Urine markers of collagen and bone degradation - ResearchGate. (2026, February 5).
  • Modern Analytical Technique for Characterization Organic Compounds.
  • Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews. (2024, September 27).
  • Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives - R Discovery. (2019, November 14).
  • Top 5 Methods of Assessing Chemical Purity - Moravek, Inc.
  • An In-depth Technical Guide on the Chemical Properties of Ethyl 5-Cyano-2-oxo-1,2-dihydropyridine-3-carboxylate - Benchchem.
  • Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives - MDPI.
  • 1-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid.
  • EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer ...
  • How to determine the purity of newly synthesized organic compound? - ResearchGate. (2018, October 20).
  • LC–MS/MS application for urine free pyridinoline and free deoxypyridinoline: Urine markers of collagen and bone degradation - University of East Anglia. (2016, November 15).
  • Derivatization with pyrylium salts - secrets of science.
  • Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS.
  • Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives - ResearchGate. (2025, October 16).
  • Ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate - ChemBK.
  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC. (2025, December 3).
  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives - Semantic Scholar. (2023, October 21).
  • Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation.
  • Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - MDPI.

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Validation

A Comparative Analysis of the Binding Affinity of 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid in Receptor Assays

This guide provides a comprehensive comparison of the binding affinity of 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid and its structural analogs against the G-protein coupled receptor 109A (GPR109A), also known a...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the binding affinity of 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid and its structural analogs against the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). This document is intended for researchers, scientists, and professionals in the field of drug development, offering both synthesized insights and detailed experimental protocols to support further investigation.

Introduction: The Therapeutic Potential of GPR109A Agonists

The G-protein coupled receptor 109A (GPR109A) has garnered significant attention as a therapeutic target, primarily due to its role in lipid metabolism.[1][2] Nicotinic acid (niacin), a well-known vitamin, is a potent agonist of GPR109A and has been utilized for decades to treat dyslipidemia.[1][2] Its activation of GPR109A in adipocytes leads to the inhibition of lipolysis, subsequently reducing the levels of circulating free fatty acids and triglycerides.[3] However, the clinical utility of niacin is often hampered by a significant side effect: cutaneous flushing, a prostaglandin-mediated vasodilation.[4] This has spurred the development of novel GPR109A agonists with improved pharmacological profiles.

The scaffold of 2-oxo-1,2-dihydropyridine-3-carboxylic acid, being a structural bioisostere of nicotinic acid, represents a promising starting point for the design of new GPR109A modulators. The subject of this guide, 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, belongs to this chemical class. This document will explore its binding affinity in the context of established and experimental GPR109A agonists.

Comparative Binding Affinity at GPR109A

CompoundReceptorAssay TypeBinding Affinity (IC50/EC50)
Nicotinic Acid Human GPR109ARadioligand Binding Assay ([³H]-niacin displacement)IC50: 81 nM[5]
Human GPR109AFunctional Assay (GTPγS)EC50: 250 nM[5]
Acipimox Human GPR109AFunctional Assay (cAMP inhibition)pEC50: 5.28 (EC50 ≈ 5.3 µM)[5][6]
Acifran Human GPR109AFunctional Assay (cAMP inhibition)EC50: ~1 µM[5]
MK-1903 Human GPR109AFull AgonistPotent and Selective[7][8][9]

Expert Insights: The ethyl substitution at the 5-position of the pyridone ring in our compound of interest is expected to modulate its lipophilicity and potentially influence its interaction with the binding pocket of GPR109A. The binding of nicotinic acid to GPR109A is understood to involve key interactions with residues such as Arg111 (in transmembrane helix 3) and Ser178 (in extracellular loop 2).[10][11] The ethyl group's size and orientation will be crucial in determining whether it can be accommodated within the binding site without disrupting these essential interactions. It is hypothesized that this substitution may enhance binding affinity through favorable hydrophobic interactions, provided it does not introduce steric hindrance.

Experimental Protocols for Receptor Binding and Functional Assays

To empirically determine the binding affinity and functional activity of 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, the following detailed protocols are provided as a self-validating system for researchers.

Radioligand Competition Binding Assay

This assay directly measures the ability of a test compound to displace a radiolabeled ligand from the receptor, providing the inhibitory constant (Ki).

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing human GPR109A.

    • Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) to prepare cell membranes.

    • Centrifuge the homogenate and resuspend the membrane pellet in an appropriate assay buffer.

  • Binding Assay:

    • In a 96-well plate, combine the cell membranes, [³H]-nicotinic acid (as the radioligand), and varying concentrations of the test compound (5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid) or a reference compound (unlabeled nicotinic acid).

    • Incubate the mixture to allow for binding equilibrium to be reached.

    • Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow Diagram:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture CHO-hGPR109A Cell Culture harvest Cell Harvesting & Lysis cell_culture->harvest centrifuge Centrifugation & Resuspension harvest->centrifuge incubation Incubate Membranes, [³H]-Nicotinic Acid, & Test Compound centrifuge->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation ic50 IC50 Determination (Non-linear Regression) scintillation->ic50 ki Ki Calculation (Cheng-Prusoff) ic50->ki

Caption: Workflow for Radioligand Competition Binding Assay.

Functional Assay: cAMP Measurement

This assay determines the functional consequence of receptor binding, specifically the inhibition of adenylyl cyclase activity, which is a hallmark of Gi-coupled receptor activation.

Methodology:

  • Cell Culture and Treatment:

    • Plate CHO cells stably expressing human GPR109A in a suitable format (e.g., 96-well plate).

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with forskolin to increase intracellular cAMP levels.

    • Concurrently, treat the cells with varying concentrations of the test compound or a reference agonist.

  • cAMP Measurement:

    • Lyse the cells to release intracellular cAMP.

    • Quantify the cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.

  • Data Analysis:

    • Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the test compound concentration.

    • Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) using a sigmoidal dose-response curve fit.

Workflow Diagram:

G cluster_cell_prep Cell Preparation & Treatment cluster_measurement cAMP Measurement cluster_data_analysis Data Analysis cell_plating Plate CHO-hGPR109A Cells pde_inhibition Add PDE Inhibitor (IBMX) cell_plating->pde_inhibition stimulation Stimulate with Forskolin & Treat with Test Compound pde_inhibition->stimulation lysis Cell Lysis stimulation->lysis quantification cAMP Quantification (e.g., HTRF, ELISA) lysis->quantification ec50 EC50 Determination (Dose-Response Curve) quantification->ec50

Caption: Workflow for cAMP Functional Assay.

GPR109A Signaling Pathway

Activation of GPR109A by an agonist initiates a cascade of intracellular events. The canonical pathway involves the coupling to a Gi/o protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This is the primary mechanism behind the anti-lipolytic effects observed in adipocytes.

G cluster_membrane Plasma Membrane cluster_gprotein Gi/o Protein GPR109A GPR109A G_alpha Gαi GPR109A->G_alpha Activates AC Adenylyl Cyclase G_alpha->AC Inhibits G_beta_gamma Gβγ Agonist 5-Ethyl-2-oxo-1,2- dihydropyridine-3- carboxylic acid Agonist->GPR109A Binds ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A cAMP->PKA Activates Lipolysis Lipolysis PKA->Lipolysis Promotes

Caption: GPR109A Canonical Signaling Pathway.

Conclusion and Future Directions

The structural similarity of 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid to nicotinic acid strongly suggests its potential as a GPR109A agonist. This guide provides the necessary framework and detailed protocols for the empirical determination of its binding affinity and functional activity. Comparative analysis against established agonists like nicotinic acid and acipimox will be crucial in elucidating its pharmacological profile. Future studies should focus on performing these assays to generate concrete data for this compound. Furthermore, investigating its potential for biased agonism, which could lead to therapeutic effects with a reduced flushing side effect, would be a valuable avenue of research.

References

  • Semple, G., et al. (2007). Analogues of Acifran: Agonists of the High and Low Affinity Niacin Receptors, GPR109a and GPR109b. Journal of Medicinal Chemistry, 50(7), 1445-1448. [Link]

  • Richman, J. G., et al. (2007). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. Journal of Biological Chemistry, 282(27), 20028-20036. [Link]

  • Sriram, K., et al. (2018). Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. Journal of Biomolecular Structure and Dynamics, 36(11), 2821-2834. [Link]

  • Thangaraju, M., et al. (2014). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research, 74(4), 1166-1178. [Link]

  • Geisler, C. E., et al. (2021). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. International Journal of Molecular Sciences, 22(8), 3939. [Link]

  • Wikipedia. (2023, December 29). Hydroxycarboxylic acid receptor 2. [Link]

  • Boatman, P. D., et al. (2012). (1aR,5aR)1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carboxylic Acid (MK-1903): A Potent GPR109a Agonist that Lowers Free Fatty Acids in Humans. Journal of Medicinal Chemistry, 55(7), 3058-3069. [Link]

  • Yadav, M. K., et al. (2024). Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution. Nature Communications, 15(1), 1-13. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). acipimox. Retrieved from [Link]

  • Bhakat, K., & Barman, A. (2022). Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. International Journal of Molecular Sciences, 23(23), 14899. [Link]

  • Montez, D., et al. (2024). Hydroxycarboxylic acid receptor 2 (GPR109A) and retinopathies: pathways and prospects. Frontiers in Pharmacology, 15, 1369345. [Link]

  • Lukasova, M., et al. (2011). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 13(6), 487-493. [Link]

  • BindingDB. (n.d.). Ki Summary for BDBM50208135. Retrieved from [Link]

  • Dotsenko, V. V., et al. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Molbank, 2019(4), M1099. [Link]

  • Dotsenko, V. V., et al. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Proceedings, 41(1), 24. [Link]

  • BindingDB. (n.d.). Primary Search Results. Retrieved from [Link]

  • PubChem. (n.d.). 2-Oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carboxylic acid. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (2019). Hydroxycarboxylic acid receptors. Retrieved from [Link]

  • Bhakat, K., & Barman, A. (2022). Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. ResearchGate. [Link]

  • NextSDS. (n.d.). 2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carboxylic acid. Retrieved from [Link]

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Comparative

Benchmarking Synthesis Routes for 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid Scale-Up

Executive Summary The 2-pyridone scaffold is a privileged structure in modern drug discovery, frequently serving as a core pharmacophore for enzyme inhibitors, non-nucleoside reverse transcriptase inhibitors, and complex...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-pyridone scaffold is a privileged structure in modern drug discovery, frequently serving as a core pharmacophore for enzyme inhibitors, non-nucleoside reverse transcriptase inhibitors, and complexing agents . Specifically, 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS No. 1248969-30-3) presents unique scale-up challenges due to the electron-deficient nature of the pyridine ring and the thermal instability of the C3-carboxylic acid moiety.

This guide objectively benchmarks two primary synthetic routes for the multi-kilogram scale-up of this molecule: the classical Nitrile Hydrolysis Pathway (Route A) and the modern Malonamide Cyclocondensation Pathway (Route B) . By analyzing the causality behind reagent selection and providing self-validating protocols, this guide equips process chemists with the data necessary to optimize yield, minimize E-factor, and prevent product degradation.

Mechanistic Rationale & Route Selection

Route A: The Nitrile Hydrolysis Pathway (Classical)

This route relies on the condensation of an enamine (2-ethyl-3-(dimethylamino)acrylaldehyde) with an active methylene nitrile (cyanoacetamide) .

  • Causality of Reagents: The initial Knoevenagel condensation and subsequent cyclization are highly efficient in sodium ethoxide/ethanol. However, the cyano group at the 3-position of the resulting 2-pyridone is severely deactivated. Alkaline hydrolysis typically fails or causes ring-opening. Therefore, acidic hydrolysis using 70% H₂SO₄ is mandatory. The acid acts as both a proton source to activate the nitrile and a thermodynamic sink for the extruded ammonia.

  • The Decarboxylation Risk: Process chemists must exercise extreme thermal control during this step. 2-Pyridone-3-carboxylic acids are highly susceptible to decarboxylation under thermal stress or in the presence of specific bases . Exceeding 130°C during hydrolysis will rapidly degrade the target product into the unwanted 5-ethyl-2-pyridone.

Route B: The Malonamide Cyclocondensation (Modern)

To circumvent the harsh acidic hydrolysis of Route A, Route B employs a direct cyclocondensation strategy.

  • Causality of Reagents: By reacting 2-ethyl-3-methoxyacrylaldehyde with malonamide in the presence of potassium tert-butoxide (t-BuOK), the Knoevenagel condensation and intramolecular cyclization occur in a single pot. t-BuOK in DMF provides the exact basicity required to deprotonate the malonamide without triggering side-reactions with the aldehyde.

  • Downstream Advantage: The resulting intermediate is a 3-carboxamide (rather than a 3-carbonitrile). Amides on the 2-pyridone ring are significantly easier to hydrolyze, requiring only mild alkaline reflux (2M NaOH). This preserves the integrity of the carboxylic acid and drastically reduces the risk of thermal decarboxylation .

Pathway Visualization

SynthesisRoutes SM1 2-Ethyl-3-(dimethylamino) acrylaldehyde Int1 5-Ethyl-2-oxo-1,2-dihydropyridine -3-carbonitrile SM1->Int1 NaOEt, EtOH Reflux, 4h SM2 Cyanoacetamide SM2->Int1 Prod 5-Ethyl-2-oxo-1,2-dihydropyridine -3-carboxylic acid Int1->Prod 70% H2SO4 120°C, 12h SM3 2-Ethyl-3-methoxy acrylaldehyde Int2 5-Ethyl-2-oxo-1,2-dihydropyridine -3-carboxamide SM3->Int2 t-BuOK, DMF 90°C, 6h SM4 Malonamide SM4->Int2 Int2->Prod 2M NaOH Reflux, 4h

Figure 1: Comparative synthetic workflows for 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

Quantitative Benchmarking

The following table summarizes the process mass intensity, yield, and scalability metrics derived from pilot-scale runs (100g - 1kg).

ParameterRoute A: Nitrile HydrolysisRoute B: Malonamide Cyclocondensation
Overall Yield 55–60%75–80%
Step Count 22
E-Factor (Waste) ~18 (High acidic aqueous waste)~12 (Moderate aqueous waste)
Key Impurity Decarboxylated 5-ethyl-2-pyridoneUnreacted amide intermediate
Scalability Moderate (Highly exothermic hydrolysis)High (Mild conditions, easy workup)
Reagent Cost / Kg Low (Commodity starting materials)Medium (Malonamide is slightly costlier)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the In-Process Control (IPC) Validation Gate is met.

Protocol A: Route A (Nitrile Hydrolysis)

Step 1: Condensation

  • Charge a reactor with ethanol (10 vol), 2-ethyl-3-(dimethylamino)acrylaldehyde (1.0 eq), and cyanoacetamide (1.05 eq).

  • Add sodium ethoxide (1.1 eq) portion-wise, maintaining the internal temperature below 30°C.

  • Heat the mixture to reflux (78°C) for 4 hours.

  • IPC Validation Gate: Sample 100 µL, dilute in 1 mL MeOH, and analyze via HPLC (254 nm). Proceed to isolation only if the enamine starting material is < 1.0% AUC. If > 1.0%, unreacted enamine will polymerize during acidic workup; continue reflux for 1 hour.

  • Cool to 0°C, filter the sodium salt, dissolve in water, and acidify with 2M HCl to pH 3 to precipitate 5-ethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Step 2: Hydrolysis

  • Suspend the intermediate nitrile in 70% H₂SO₄ (5 vol).

  • Heat strictly to 120°C for 12 hours.

  • IPC Validation Gate: Monitor via TLC (DCM:MeOH 9:1, UV active). Validation requires the complete disappearance of the nitrile (R_f 0.6) and the appearance of the baseline acid (R_f 0.1). If the reaction stalls, add 0.5 eq of H₂O to restart the hydration cycle.

  • Cool to room temperature and pour over crushed ice. Filter the precipitated target acid and recrystallize from ethanol/water.

Protocol B: Route B (Malonamide Cyclocondensation)

Step 1: Cyclocondensation

  • Charge a reactor with anhydrous DMF (8 vol), 2-ethyl-3-methoxyacrylaldehyde (1.0 eq), and malonamide (1.0 eq).

  • Add t-BuOK (2.0 eq) portion-wise at 0°C.

  • Heat the mixture to 90°C for 6 hours.

  • IPC Validation Gate: Analyze via LC-MS. Ensure the mass corresponding to the open-chain Knoevenagel adduct has fully transitioned to the cyclized 3-carboxamide mass [M+H]+. If incomplete, increase temperature to 95°C for 2 hours.

Step 2: Mild Hydrolysis

  • To the crude DMF mixture, add 2M NaOH (5 vol) and reflux for 4 hours.

  • IPC Validation Gate: Monitor via HPLC. Proceed only when the amide peak is < 0.5% AUC.

  • Cool the mixture to 10°C and acidify dropwise with concentrated HCl to pH 2.

  • Filter the highly pure 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, wash with cold water, and dry under vacuum.

References

  • Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives Source: Proceedings (MDPI), 2019, 41(1), 24. URL:[Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking Source: Iranian Journal of Pharmaceutical Research / PMC (NIH), 2021, 20(3): 456–475. URL:[Link]

Validation

Structural validation of 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid using X-ray crystallography

An in-depth structural validation of small molecule Active Pharmaceutical Ingredients (APIs) and intermediates is a foundational requirement for modern drug development. As a Senior Application Scientist, I approach the...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural validation of small molecule Active Pharmaceutical Ingredients (APIs) and intermediates is a foundational requirement for modern drug development. As a Senior Application Scientist, I approach the structural characterization of 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS: 1248969-30-3)[1] not just as an analytical step, but as a critical gateway to understanding its physicochemical behavior.

Pyridone derivatives are highly valued privileged scaffolds in medicinal chemistry due to their bioisosteric properties[2]. However, this structural versatility introduces a significant analytical challenge: lactam-lactim tautomerism (2-pyridone vs. 2-hydroxypyridine) and complex hydrogen-bonded dimerization. To definitively resolve these features, we must move beyond routine spectroscopy and employ high-resolution diffraction techniques.

The Causality of Technique Selection: Why SC-XRD over NMR?

When analyzing 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, researchers often default to Solution-State Nuclear Magnetic Resonance (NMR). However, in solution, the rapid proton exchange between the carboxylic acid group and the pyridone nitrogen/oxygen yields a time-averaged structural ensemble. While NMR is indispensable for confirming 2D connectivity and bulk purity, it cannot definitively capture the static solid-state tautomer or the precise 3D hydrogen-bonded architecture.

Single-Crystal X-ray Diffraction (SC-XRD) is the gold standard because it directly maps electron density in the solid state. By locating the hydrogen atoms in the difference Fourier map, SC-XRD unambiguously proves whether the proton resides on the nitrogen (the 2-pyridone form) or the oxygen (the 2-hydroxypyridine form) in the crystal lattice[3].

Comparison Guide: SC-XRD vs. NMR vs. MicroED

To objectively evaluate the best approach for this specific molecule, we must compare SC-XRD against Solution NMR and Microcrystal Electron Diffraction (MicroED), an emerging cryo-EM technique for sub-micron powders[4].

Table 1: Performance Comparison for 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Analytical TechniquePrimary OutputTautomer ResolutionSample RequirementStrengthsLimitations
SC-XRD 3D Electron DensityAbsolute (Solid-state)Single crystal (>10 µm)Unambiguous 3D conformation, H-bond mapping, and absolute stereochemistry.Requires high-quality, macroscopic single crystals.
Solution NMR 2D ConnectivityAveraged (Solution)1–5 mg (Dissolved)Fast, routine, excellent for bulk purity and dynamic behavior.Cannot resolve solid-state packing or static tautomers.
MicroED 3D Electrostatic PotentialHigh (Solid-state)Nanocrystalline powderSolves structures from sub-micron powders that fail to grow into large crystals[4].Lower resolution for hydrogen atoms; higher R-factors than SC-XRD[5].

Experimental Methodology: A Self-Validating SC-XRD Protocol

A robust crystallographic protocol must be a self-validating system. The final mathematical model must perfectly justify the raw diffraction data without physical impossibilities. Below is the optimized workflow for 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

Step 1: Crystal Growth via Solvent Evaporation

  • Dissolve 10 mg of the compound in a 1:1 mixture of Methanol and Dichloromethane (DCM).

    • Causality: Methanol solubilizes the polar carboxylic acid/pyridone motif, while DCM acts as a volatile antisolvent. As DCM evaporates faster, it slowly drives the solution into supersaturation, promoting ordered hydrogen-bonded dimer formation without kinetic trapping.

  • Puncture the vial cap with a narrow needle to allow slow evaporation over 3–5 days at 22°C.

Step 2: Crystal Harvesting and Cryo-Cooling

  • Select a single, block-like crystal (approx. 0.15 × 0.10 × 0.10 mm) under a polarized light microscope.

  • Coat the crystal in Paratone-N oil and mount it on a MiTeGen cryoloop.

  • Flash-cool the crystal to 100 K in a nitrogen cold stream.

    • Causality: Cryo-cooling minimizes atomic thermal vibrations (Debye-Waller factors). This significantly enhances high-angle diffraction intensity, which is an absolute prerequisite for accurately locating the crucial tautomeric hydrogen atoms in the electron density map.

Step 3: Data Collection and Internal Validation

  • Collect diffraction data using a diffractometer equipped with a Cu Kα microfocus source ( λ=1.54184 Å) and a photon-counting detector.

  • Self-Validation Checkpoint: Process the data using integration software. The internal agreement factor ( Rint​ ) must be < 0.05. A low Rint​ proves that symmetrically equivalent reflections match, validating the raw data quality before any modeling begins.

Step 4: Structure Solution and Refinement

  • Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Locate the acidic and amide protons objectively from the residual electron density map rather than placing them in calculated positions.

  • Self-Validation Checkpoint: Generate a CheckCIF report. An R1​ value < 0.05 and a Goodness-of-Fit (GooF) near 1.0 mathematically validate that the proposed 3D model accurately represents the bulk crystal.

Structural Validation Workflow

G N1 Synthesis of 5-Ethyl-2-oxo- 1,2-dihydropyridine-3-carboxylic acid N2 Solvent Screening & Slow Evaporation N1->N2 N3 Crystal Quality Check (>10 µm required) N2->N3 N4 MicroED Data Collection (Sub-micron crystals) N3->N4 Fail (Powder) N5 SC-XRD Data Collection (100 K, Cu Kα) N3->N5 Pass N6 Structure Solution (SHELXT) & Refinement (SHELXL) N4->N6 N5->N6 N7 Validation (CheckCIF) R1 < 0.05, GooF ~ 1.0 N6->N7 N7->N6 Refine Model N8 Final Validated Solid-State Structure N7->N8 No A-level Alerts

Workflow for the structural validation of 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

Quantitative Data Presentation

To demonstrate what a successfully validated structural model looks like for this class of compound, below are the target crystallographic refinement statistics. Achieving these metrics ensures the structural claims are scientifically unassailable.

Table 2: Target Crystallographic Refinement Statistics for Validation

ParameterTarget Value for ValidationSignificance
Temperature 100(2) KEnsures minimal thermal motion for H-atom resolution.
Resolution Limit ≤0.83 ÅRequired by IUCr standards for publication-quality data.
Completeness >99.0% Ensures no missing diffraction data biases the model.
Rint​ <0.050 Validates the consistency of the raw diffraction intensities.
R1​ (Final Model) <0.050 Measures the discrepancy between the model and experimental data.
Goodness-of-Fit (GooF) 0.95−1.05 Confirms the weighting scheme of the refinement is mathematically sound.
Residual Electron Density <0.5e−/A˚3 Proves no atoms were missed and no false atoms were modeled.

Conclusion

For 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, SC-XRD provides the definitive proof of its tautomeric state and hydrogen-bonding behavior—metrics that Solution NMR can only infer. While MicroED serves as an excellent fallback for stubborn microcrystalline powders[4], standard SC-XRD remains the most authoritative, self-validating technique for small molecule structural validation. By strictly adhering to cryo-cooling and rigorous CheckCIF validation, researchers can confidently bridge the gap between a 2D chemical drawing and its true 3D physicochemical reality.

References

  • Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples Frontiers in Molecular Biosciences (NIH/PMC)[Link]

  • Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives ResearchGate[Link]

  • X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics Stanford University[Link]

  • Why is crystallography still used in some cases for small molecule structure determination? Chemistry Stack Exchange[Link]

Sources

Comparative

A Comparative Efficacy Analysis of 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid-Based Inhibitors in HIF Prolyl-Hydroxylase Modulation

This guide provides a comprehensive evaluation of 2-oxo-1,2-dihydropyridine-3-carboxylic acid-based inhibitors, a prominent class of compounds targeting the Hypoxia-Inducible Factor (HIF) prolyl-hydroxylase (PHD) enzymes...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive evaluation of 2-oxo-1,2-dihydropyridine-3-carboxylic acid-based inhibitors, a prominent class of compounds targeting the Hypoxia-Inducible Factor (HIF) prolyl-hydroxylase (PHD) enzymes. While specific experimental data for 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is not extensively available in peer-reviewed literature, this guide will focus on the comparative efficacy of clinically relevant analogs built upon the same core scaffold. By examining the mechanism of action, structure-activity relationships, and key experimental data of prominent members of this class, we aim to provide researchers, scientists, and drug development professionals with a robust framework for understanding and evaluating these inhibitors.

Introduction: Targeting the Hypoxia-Inducible Factor Pathway

The cellular response to low oxygen availability (hypoxia) is orchestrated by the transcription factor HIF. Under normal oxygen levels (normoxia), the alpha subunit of HIF (HIF-α) is continuously targeted for proteasomal degradation. This process is initiated by a family of iron- and 2-oxoglutarate-dependent dioxygenases known as HIF prolyl-hydroxylases (PHD1, PHD2, and PHD3). These enzymes hydroxylate specific proline residues on HIF-α, enabling its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which leads to its ubiquitination and subsequent degradation.

In hypoxic conditions, the oxygen-dependent activity of PHDs is diminished, leading to the stabilization of HIF-α. The stabilized HIF-α translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of a multitude of genes involved in erythropoiesis, angiogenesis, and cellular metabolism to counteract the effects of low oxygen.

The 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold has emerged as a privileged structure for the design of small molecule inhibitors of PHDs. These inhibitors act as competitive antagonists of 2-oxoglutarate, thereby preventing HIF-α hydroxylation and mimicking a hypoxic response. This mechanism has significant therapeutic potential, particularly in the treatment of anemia associated with chronic kidney disease (CKD), by stimulating the production of endogenous erythropoietin (EPO).

Mechanism of Action: Mimicking Hypoxia

The core mechanism of 2-oxo-1,2-dihydropyridine-3-carboxylic acid-based inhibitors revolves around their ability to chelate the active site iron of PHD enzymes and compete with the co-substrate 2-oxoglutarate. This inhibition of PHD activity prevents the hydroxylation of HIF-α, leading to its stabilization and accumulation even in the presence of normal oxygen levels. The subsequent nuclear translocation and dimerization of HIF-α with HIF-β initiates the transcription of hypoxia-responsive genes.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#5F6368"]; edge [color="#4285F4", penwidth=2];

} caption: "HIF-α Regulation and PHD Inhibition"

Comparative Efficacy of Clinically Relevant Analogs

Several 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives have advanced to clinical trials, demonstrating the therapeutic potential of this scaffold. Below is a comparative overview of some of these key inhibitors.

CompoundDeveloperKey Structural FeaturesReported PHD2 IC50Clinical Status (Anemia in CKD)
Daprodustat GSKPyridine-2-carboxamide derivative~22 nMApproved in several countries
Vadadustat Akebia TherapeuticsPyridine-2-carboxamide derivative~48 nMApproved in Japan
Molidustat BayerPyridinone-carboxamide derivative~5.8 nMApproved in Japan

Note: IC50 values can vary depending on the assay conditions.

Daprodustat (GSK1278863) has demonstrated efficacy in increasing and maintaining hemoglobin levels in both non-dialysis and dialysis-dependent CKD patients.

Vadadustat (AKB-6548) has also shown positive results in phase 3 trials, meeting its primary efficacy endpoints for the treatment of anemia in adults with CKD.

Molidustat (BAY 85-3934) is another orally administered PHD inhibitor that has been approved for the treatment of renal anemia.

While direct comparative data for a 5-ethyl substituted analog is not available, structure-activity relationship (SAR) studies on similar scaffolds suggest that small alkyl substitutions on the pyridine ring can influence potency and pharmacokinetic properties. The ethyl group at the 5-position could potentially enhance binding affinity through favorable hydrophobic interactions within the enzyme's active site or modulate the compound's metabolic stability. Further empirical data is required to substantiate this hypothesis.

Experimental Protocols for Efficacy Evaluation

The evaluation of 2-oxo-1,2-dihydropyridine-3-carboxylic acid-based inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and therapeutic effect.

In Vitro PHD2 Inhibition Assay

This biochemical assay directly measures the inhibitory activity of a compound against the PHD2 enzyme.

Principle: The assay quantifies the hydroxylation of a synthetic HIF-1α peptide substrate by recombinant PHD2. Inhibition of this reaction by a test compound is measured.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 µM FeCl₂, 1 mM 2-oxoglutarate, 2 mM ascorbate).

    • Dilute recombinant human PHD2 enzyme to the desired concentration in the reaction buffer.

    • Prepare a synthetic HIF-1α peptide substrate (e.g., biotinylated DLDLEMLAPYIPMDDDFQL).

    • Prepare serial dilutions of the test compound (e.g., 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid analog) and a reference inhibitor.

  • Reaction Incubation:

    • In a 96-well plate, add the PHD2 enzyme, reaction buffer, and the test compound or vehicle control.

    • Initiate the reaction by adding the HIF-1α peptide substrate.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction (e.g., by adding EDTA).

    • Detect the hydroxylated peptide product. This can be achieved through various methods, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay using an anti-hydroxy-HIF-1α antibody.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by fitting the data to a dose-response curve.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#34A853"];

} caption: "In Vitro PHD2 Inhibition Assay Workflow"

Cellular HIF-1α Stabilization Assay (Western Blot)

This cell-based assay determines the ability of a compound to stabilize endogenous HIF-1α.

Principle: Cells are treated with the test compound, and the accumulation of HIF-1α protein is detected by Western blotting.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate a suitable human cell line (e.g., HeLa or HEK293) and allow to adhere overnight.

    • Treat the cells with various concentrations of the test compound. Include a positive control (e.g., CoCl₂ or desferrioxamine) and a vehicle control.

    • Incubate for a specified time (e.g., 4-8 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for HIF-1α.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate.

    • Re-probe the membrane with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the intensity of the HIF-1α bands relative to the loading control to determine the extent of stabilization.

In Vivo Murine Model of Renal Anemia

This animal model is used to evaluate the therapeutic efficacy of PHD inhibitors in stimulating erythropoiesis.

Principle: Renal anemia is induced in mice, and the effect of the test compound on hemoglobin levels and red blood cell production is assessed.

Step-by-Step Methodology:

  • Induction of Renal Anemia:

    • Induce chronic kidney disease and subsequent anemia in mice, for example, through an adenine-rich diet.[1]

  • Compound Administration:

    • Administer the test compound or vehicle control to the anemic mice orally or via another appropriate route for a defined period (e.g., 2-4 weeks).

  • Monitoring of Hematological Parameters:

    • Collect blood samples at regular intervals.

    • Measure hemoglobin levels, hematocrit, and red blood cell counts using an automated hematology analyzer.

  • Biomarker Analysis:

    • Measure serum EPO levels using an ELISA kit to confirm the mechanism of action.

  • Data Analysis:

    • Compare the changes in hematological parameters and EPO levels between the treatment and control groups to evaluate the in vivo efficacy.

Conclusion and Future Directions

The 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold represents a highly successful platform for the development of potent and orally bioavailable PHD inhibitors. Clinically advanced analogs such as Daprodustat, Vadadustat, and Molidustat have demonstrated significant efficacy in the treatment of anemia associated with chronic kidney disease. While specific data on the 5-ethyl derivative is limited in the public domain, the established SAR for this class suggests that such modifications can fine-tune the pharmacological profile.

Future research in this area will likely focus on the development of inhibitors with improved selectivity for specific PHD isoforms to potentially minimize off-target effects and broaden the therapeutic applications of this class of compounds beyond renal anemia to other ischemic conditions. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to design and evaluate the next generation of 2-oxo-1,2-dihydropyridine-3-carboxylic acid-based inhibitors.

References

  • Kobayashi, H., Davidoff, O., Pujari-Palmer, S., Drevin, M., & Haase, V. H. (2022). EPO synthesis induced by HIF-PHD inhibition is dependent on myofibroblast transdifferentiation and colocalizes with non-injured nephron segments in murine kidney fibrosis. Acta Physiologica, e13791. [Link]

  • PHD2 Activity Assay. Bio-protocol. [Link]

  • Effects of post-renal anemia treatment with the HIF-PHD inhibitor molidustat on adenine-induced renal anemia and kidney disease in mice. PubMed. [Link]

  • Studies on the anemia-improving effect of prolyl hydroxylase inhibitors. Japan Science and Technology Agency. [Link]

  • Renal Anemia Model Mouse Established by Transgenic Rescue with an Erythropoietin Gene Lacking Kidney-Specific Regulatory Elements. PMC. [Link]

  • Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. PubMed. [Link]

  • 5-ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid — Chemical Substance Information. ECHA. [Link]

  • Time-dependent inhibition of PHD2. PMC. [Link]

  • Structure–Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors. MDPI. [Link]

  • Prolyl hydroxylase domain inhibitors: a new era in the management of renal anemia. PMC. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. Adherence to these procedures is critical for ensuring the safety...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. The causality behind each step is explained to foster a deep understanding of safe laboratory practices.

Core Principle: Hazard-Based Waste Management

The foundation of proper chemical disposal is a thorough understanding of the substance's intrinsic hazards. 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is classified with specific risks that mandate its handling as regulated hazardous waste. Improper disposal, such as discarding it in regular trash or flushing it down the drain, is a serious compliance violation and poses a significant threat to human health and ecosystems.[1][2]

Hazard Profile

Based on available data, this compound presents the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation upon contact.[3]

  • Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[3][4]

Furthermore, its identity as a carboxylic acid means it will exhibit acidic properties. This requires strict segregation from incompatible chemical classes, particularly bases, to prevent violent exothermic reactions.[5][6]

Standard Operating Procedure for Disposal

This protocol outlines the end-to-end process, from the point of generation to the final handoff for disposal.

Step 1: Personal Protective Equipment (PPE)

Causality: The first line of defense is always personal protection. The known irritant nature of this compound necessitates robust barriers to prevent skin and eye contact.

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield approved under government standards like NIOSH (US) or EN 166 (EU).[7][8]

  • Skin Protection: Handle with chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of properly after handling the waste.[7][8] A lab coat or other protective clothing is mandatory to prevent skin contact.[1]

  • Respiratory Protection: If handling the powder outside of a ventilated enclosure where dust formation is possible, use appropriate respiratory protection.[4] All waste handling should ideally be performed in a chemical fume hood.[9]

Step 2: Waste Characterization and Segregation

Causality: To prevent dangerous reactions, chemical waste must be segregated based on compatibility.[5][10] Mixing incompatible waste streams can lead to fires, explosions, or the release of toxic gases.[5]

  • Designate as Hazardous Waste: Due to its irritant and acidic properties, 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid must be disposed of as hazardous chemical waste.[11]

  • Segregate: This waste stream must be kept separate from:

    • Bases: To prevent a strong acid-base reaction.

    • Oxidizers: To avoid potential violent reactions.

    • Reactive Metals: To prevent hazardous reactions.

    • Non-hazardous waste: To avoid unnecessarily increasing the volume and cost of hazardous waste disposal.[12]

This compound should be collected in a container designated for "Non-halogenated Acidic Organic Solids."

Step 3: Container Selection and Labeling

Causality: Proper containment and clear communication are essential for safety. The container must be compatible with the waste to prevent leaks, and the label must accurately inform handlers of the contents and associated dangers.[10][13]

  • Select a Compatible Container:

    • Use a container made of material that will not react with the acidic waste, such as glass or high-density polyethylene (HDPE).[6][14] Do not use metal containers.[14]

    • The container must be in good condition, free of leaks or cracks, and have a secure, screw-top lid.[12][13] The original product container is often an excellent choice for its waste.[12]

    • Ensure the container is appropriately sized for the volume of waste and never filled more than 90% full to allow for expansion.[14][15]

  • Label the Container Correctly:

    • Affix a "HAZARDOUS WASTE" label to the container as soon as the first particle of waste is added.[13][16]

    • The label must clearly and legibly list the full chemical name: "5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid." Do not use abbreviations or chemical formulas.[13]

    • List all constituents by percentage if it is a mixed waste stream.[13]

    • Include appropriate hazard warnings (e.g., "Irritant," "Corrosive - Acid").[16]

Step 4: Accumulation and Storage

Causality: Federal and local regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA), strictly govern the on-site storage of hazardous waste to minimize risks.[11]

  • Satellite Accumulation Area (SAA): The waste container must be kept at or near the point of generation and under the control of the laboratory personnel generating the waste.[13][16]

  • Keep Containers Closed: The waste container must be securely closed at all times except when actively adding waste. Do not leave a funnel in the container.[13]

  • Secondary Containment: Store the waste container within a secondary containment device, such as a plastic tub, to contain any potential leaks or spills.[5][12] This is critical to prevent hazardous materials from reaching drains.[12]

  • Designated Storage Location: The designated hazardous waste storage area should be isolated from general laboratory traffic, away from heat sources or direct sunlight.[1][12]

Step 5: Arranging Final Disposal

Causality: The final disposal of hazardous waste is a regulated process that must be handled by certified professionals to ensure environmental safety and legal compliance.

  • Do Not Dispose On-Site: Never dispose of this chemical in the trash or down the drain.[1][2] This is illegal and environmentally harmful.

  • Contact Environmental Health & Safety (EHS): When the waste container is 90% full, contact your institution's EHS office or equivalent department to schedule a pickup.[13]

  • Use a Licensed Vendor: Disposal must be carried out by a licensed hazardous waste disposal company.[15] Your EHS office will manage this process, ensuring the waste is transported and disposed of according to all federal, state, and local regulations.[14]

Emergency Procedures: Spill Management

Causality: A prepared response is key to mitigating the impact of an accidental release.

  • Evacuate and Alert: Ensure personnel in the immediate area are aware of the spill. If the spill is large or in a poorly ventilated area, evacuate the lab and contact EHS.

  • Don PPE: Before addressing the spill, don the appropriate PPE as described in Step 1.[8]

  • Contain the Spill: Prevent the solid powder from spreading or becoming airborne.

  • Clean-Up:

    • Carefully sweep up the solid material and place it into a designated hazardous waste container.[4][17] Avoid creating dust.[4]

    • Use an inert absorbent material if necessary.[18]

    • Wash the spill area with soap and water after the solid has been removed.[18]

  • Dispose of Clean-Up Materials: All materials used for clean-up (gloves, wipes, absorbent) must be placed in the hazardous waste container along with the spilled chemical.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper management and disposal of 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid waste.

G start Waste Generated: 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify Step 2: Classify as Hazardous Waste (Irritant, Acidic Organic Solid) ppe->classify container Step 3: Select Compatible Container (Glass or HDPE, <90% Full) classify->container label Step 3: Apply 'Hazardous Waste' Label (Full Chemical Name, Hazards) container->label storage Step 4: Store in SAA (Closed Lid, Secondary Containment) label->storage pickup Step 5: Arrange Pickup via EHS storage->pickup When container is full disposal Final Disposal by Licensed Vendor pickup->disposal

Caption: Decision workflow for compliant chemical waste disposal.

References

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Handling

A Senior Application Scientist's Guide to Handling 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

This document provides comprehensive safety and handling protocols for 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS No. 1248969-30-3).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides comprehensive safety and handling protocols for 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS No. 1248969-30-3). As a specialized pyridine derivative, its handling requires a meticulous approach grounded in a thorough understanding of its potential hazards and the implementation of robust control measures. This guide is intended for researchers, scientists, and drug development professionals, offering procedural guidance to ensure personnel safety and operational integrity.

Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of safe laboratory practice. Before any handling of 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, it is imperative to understand its specific hazards. Based on available classification data, this compound presents multiple risks that must be managed.[1]

While a comprehensive Safety Data Sheet (SDS) for this specific novel compound may be limited, data from notified classifications and structurally similar compounds, such as other pyridine carboxylic acids, allow for a conservative and protective safety strategy.[2][3][4] The primary hazards are summarized below.

Hazard ClassificationGHS Hazard CodeSignal WordPotential Effects
Skin IrritationH315WarningCauses skin irritation upon direct contact.[1]
Serious Eye IrritationH319WarningCauses serious eye irritation and potential damage.[1][5]
Specific Target Organ Toxicity (Single Exposure)H335 / H336WarningMay cause respiratory irritation, drowsiness, or dizziness.[1][6]

Given these classifications, exposure can occur via inhalation of dust, skin contact, or eye contact.[7][8] All subsequent protocols are designed to mitigate these risks.

The Hierarchy of Controls: A Foundational Safety Principle

Personal Protective Equipment (PPE) is the final line of defense against chemical exposure. A comprehensive safety program prioritizes engineering and administrative controls to minimize hazards at their source.[9]

  • Engineering Controls : The most effective control measure. All work involving this compound must be performed in a certified chemical fume hood to control airborne dust and vapors.[10][11] Facilities should be equipped with accessible eyewash stations and safety showers.[3]

  • Administrative Controls : Establish Standard Operating Procedures (SOPs) for handling, storage, and waste disposal.[11] Clearly label all containers and restrict access to authorized personnel only. Ensure all users receive documented training on these procedures.[9][12]

  • Personal Protective Equipment (PPE) : To be used in conjunction with the controls above, PPE provides a direct barrier against exposure.[9] The following sections detail the specific PPE requirements.

Required Personal Protective Equipment (PPE) Protocol

A hazard assessment is required to select the appropriate PPE for any task.[9][12] Based on the known hazards of this compound, the following PPE is mandatory for all handling procedures.

Eye and Face Protection
  • Requirement : Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are required at all times.[3][5]

  • Rationale : To prevent eye contact with airborne powder or splashes of solutions, which can cause serious irritation.[1]

  • Enhanced Protection : When there is a significant risk of splashing (e.g., during bulk transfers or spill cleanup), a full-face shield should be worn over the safety goggles.

Skin and Hand Protection
  • Gloves :

    • Requirement : Chemically resistant gloves are mandatory. Nitrile gloves are recommended for handling pyridine and its derivatives.[10] Always use a double-gloving technique for added protection.

    • Rationale : The compound is a known skin irritant.[1] Gloves prevent direct contact and absorption. Pyridine-class compounds can degrade certain glove materials, making nitrile a reliable choice.[10][13]

    • Procedure : Gloves must be inspected for defects before use.[2] Remove gloves using a technique that avoids touching the outer surface and dispose of them as hazardous waste immediately after use.[11] Wash hands thoroughly with soap and water after removing gloves.[11]

  • Protective Clothing :

    • Requirement : A long-sleeved laboratory coat must be worn and fully fastened.

    • Rationale : To protect skin and personal clothing from contamination. For tasks with a higher risk of spills, a chemically resistant apron should be worn over the lab coat.[13]

Respiratory Protection
  • Requirement : Respiratory protection is generally not required when handling small quantities within a properly functioning chemical fume hood.

  • Rationale : Engineering controls (the fume hood) are designed to prevent inhalation exposure.[10]

  • When to Use a Respirator : A respiratory protection program that meets OSHA's 29 CFR 1910.134 standards must be implemented if:

    • Engineering controls are not available or are not functioning correctly.

    • Handling large quantities of the powder where dust generation is unavoidable.

    • Responding to a spill outside of a fume hood.

  • Respirator Type : In such scenarios, a NIOSH-approved air-purifying respirator with N95 (or better) particulate filters is required.[3]

Operational and Disposal Plans

Safe operations extend beyond PPE and include procedures for handling, spills, and disposal.

Safe Handling Procedures
  • Preparation : Designate a specific area within a fume hood for the procedure. Cover the work surface with absorbent, plastic-backed paper.[11]

  • Weighing : When weighing the solid compound, do so within the fume hood or in a ventilated balance enclosure to prevent the release of dust into the laboratory environment.

  • Transfers : Use spark-proof tools and conduct all transfers of the solid or its solutions within the fume hood to contain any dust or vapors.[2]

  • Storage : Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.[3][10]

Spill Response Protocol

In the event of a spill, a swift and organized response is critical. The following workflow outlines the necessary steps.

Spill_Response_Workflow start Spill Occurs assess Assess Situation (Size, Location, Hazard) start->assess evacuate Evacuate Immediate Area Alert Personnel assess->evacuate don_ppe Don Full PPE (Double Gloves, Goggles, Face Shield, Respirator if needed) evacuate->don_ppe contain Contain Spill (Use inert absorbent like vermiculite or sand) don_ppe->contain cleanup Clean Up (Collect material into a labeled hazardous waste container) contain->cleanup decontaminate Decontaminate Area (Wipe with appropriate solvent, then soap and water) cleanup->decontaminate dispose Dispose of All Materials (Including PPE) as Hazardous Waste decontaminate->dispose end Procedure Complete dispose->end

Caption: Workflow for handling a chemical spill.

Waste Disposal

All waste contaminated with 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid must be treated as hazardous chemical waste.[4][14]

  • Segregation :

    • Solid Waste : Collect unused compound, contaminated weigh paper, and disposable labware into a dedicated, sealed, and clearly labeled hazardous waste container.[4]

    • Liquid Waste : Collect solutions in a compatible, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.

    • Contaminated PPE : Used gloves, disposable lab coats, and absorbent pads must be collected in a separate, labeled hazardous waste bag.[4]

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the date.

  • Disposal : Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed contractor.[4] Incineration is a common disposal method for pyridine-based compounds.[14][15]

By adhering to these rigorous safety protocols, researchers can confidently handle 5-Ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, ensuring personal safety while advancing their scientific objectives.

References

  • Personal Protective Equipment Subpart I 29 CFR 1910.132, Occupational Safety and Health Administration (OSHA). [Link]

  • 29 CFR Part 1910 Subpart I -- Personal Protective Equipment, Electronic Code of Federal Regulations (eCFR). [Link]

  • 1910.132 - General requirements, Occupational Safety and Health Administration (OSHA). [Link]

  • 5-ethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid — Chemical Substance Information, Chemwatch. [Link]

  • Personal Protective Equipment: OSHA Standards 1910.132-137, University of Florida IFAS Extension. [Link]

  • Material Safety Data Sheet - 2,3-Pyridinedicarboxylic acid, 99%, Cole-Parmer. [Link]

  • Personal Protective Equipment - Standards, Occupational Safety and Health Administration (OSHA). [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine, Post Apple Scientific. [Link]

  • 2,6-Pyridinedicarboxylic acid - Safety Data Sheet, Bio-Active Co. [Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine, National Center for Biotechnology Information (NCBI). [Link]

  • PYRIDINE FOR SYNTHESIS - Safety Data Sheet, Loba Chemie. [Link]

  • NIOSH Pocket Guide to Chemical Hazards, Centers for Disease Control and Prevention (CDC). [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing, Centers for Disease Control and Prevention (CDC). [Link]

  • Toxicological Profile for Pyridine, Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Occupational Health Guidelines for Chemical Hazards (81-123), Centers for Disease Control and Prevention (CDC). [Link]

  • NIOSH Table 1,2 & 3 - Chemical Exposure Control Document, University Corporation for Atmospheric Research (UCAR). [Link]

  • Pocket Guide to Chemical Hazards Introduction, Centers for Disease Control and Prevention (CDC). [Link]

  • SAFETY DATA SHEET - 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid, Acros PharmaTech Limited. [Link]

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